Bisacodyl
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOITXIGCFIULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022681 | |
| Record name | Bisacodyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water and alkaline solvents. Soluble in acids, alcohol, acetone, propylene glycol and other organic solvents., 1 G SOL IN 210 ML ALCOHOL, 2.5 ML CHLOROFORM, 275 ML ETHER | |
| Record name | SID855868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | BISACODYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.8X10-8 mm Hg at 25 °C /Estimated/ | |
| Record name | BISACODYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO OFF-WHITE CRYSTALLINE POWDER IN WHICH PARTICLES HAVING LONGEST DIAMETER SMALLER THAN 50 MICRONS PREDOMINATE, Crystals | |
CAS No. |
603-50-9 | |
| Record name | Bisacodyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisacodyl [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisacodyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bisacodyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(2-pyridinylmethylene)bis-, 1,1'-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisacodyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisacodyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISACODYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X0709Y6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BISACODYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138 °C | |
| Record name | Bisacodyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BISACODYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Bisacodyl's Mechanism of Action on Colonic Motility: A Technical Guide
Abstract: Bisacodyl is a widely utilized stimulant laxative that operates through a dual mechanism involving both direct pro-motility (prokinetic) and secretagogue/anti-absorptive actions on the colon. Following administration, this prodrug is hydrolyzed by intestinal enzymes into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is responsible for its therapeutic effects.[1][2][3] BHPM stimulates colonic motility by acting directly on smooth muscle cells and by activating mucosal sensory nerves to induce high-amplitude propagating contractions (HAPCs). Concurrently, it promotes the accumulation of water and electrolytes in the colonic lumen. A key element of this secretagogue effect involves a paracrine signaling cascade where BHPM activates mucosal macrophages to release prostaglandin E2 (PGE2), which subsequently downregulates aquaporin-3 (AQP3) water channels in colonocytes, thereby inhibiting water reabsorption.[4][5][6] This comprehensive guide details these multifaceted mechanisms, supported by quantitative data and experimental protocols for the intended scientific audience.
Pharmacokinetics and Metabolic Activation
This compound itself is pharmacologically inactive. After oral or rectal administration, it is deacetylated by endogenous esterases within the intestine to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] This conversion is essential for its laxative properties. The action of BHPM is primarily localized to the colon, with minimal systemic absorption.[2][7]
Pro-Motility (Prokinetic) Mechanisms
BHPM enhances colonic motility through two distinct but complementary pathways: direct muscle stimulation and activation of the enteric nervous system.
Direct Myogenic Action on Colonic Smooth Muscle
BHPM exerts a direct stimulatory effect on the smooth muscle cells of the colon, particularly the longitudinal muscle layer.[8][9][10] This action increases the basal muscle tone. In vitro studies using human colonic muscle strips have demonstrated that this contractile effect persists even in the presence of tetrodotoxin (TTX), a potent neurotoxin, indicating a direct myogenic mechanism independent of neural input.[9][10] The contraction is mediated, at least in part, by the influx of extracellular calcium through L-type calcium channels.[9]
Stimulation of the Enteric Nervous System
In addition to its direct muscle effects, BHPM acts as a mucosal irritant, stimulating sensory nerve endings within the colonic wall.[2][7][11] This stimulation triggers local and parasympathetic reflexes, leading to coordinated, powerful peristaltic contractions.[1][7] A key outcome of this neural stimulation is the generation of High-Amplitude Propagating Contractions (HAPCs), which are the primary motor events responsible for the mass movement of fecal content through the colon.[8][12][13] Myoelectric recordings have shown that this compound administration significantly increases sporadic, propagating spike bursts associated with these propulsive movements.[14]
Secretagogue and Anti-Absorptive Mechanisms
This compound's efficacy is equally dependent on its ability to increase the water content of the stool. This is achieved by stimulating fluid secretion and inhibiting fluid absorption.
The Macrophage-PGE2-Aquaporin-3 (AQP3) Axis
A pivotal mechanism underlying this compound's anti-absorptive effect involves a paracrine signaling pathway initiated by the activation of mucosal macrophages.[5][15]
-
Macrophage Activation: BHPM directly activates macrophages residing in the colonic lamina propria.[5][6]
-
PGE2 Secretion: This activation leads to the upregulation of cyclooxygenase-2 (COX-2) and a subsequent significant increase in the synthesis and secretion of prostaglandin E2 (PGE2).[4][15][16]
-
AQP3 Downregulation: Secreted PGE2 acts on adjacent colonic epithelial cells (colonocytes), leading to a rapid and marked decrease in the expression of aquaporin-3 (AQP3) water channels.[4][6][15][17]
-
Inhibition of Water Reabsorption: AQP3 is a key channel responsible for transporting water from the colonic lumen back into the bloodstream. Its downregulation effectively blocks this reabsorption pathway, trapping water within the colon.[1][5][6] This retained fluid softens the stool and increases luminal volume, which further contributes to stimulating motility.
Direct Effects on Ion and Water Transport
Beyond the AQP3 pathway, BHPM also directly influences electrolyte transport across the colonic epithelium. It stimulates adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1][2][16] This leads to the active secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the lumen.[18] The resulting osmotic gradient drives the passive movement of sodium (Na⁺) and water, further augmenting the luminal fluid content. Additionally, this compound has been shown to inhibit Na+/K+-ATPase activity, which would further reduce sodium and water absorption.[1][16]
Summary of Quantitative Data
The following tables summarize key quantitative findings from in vivo, in vitro, and cellular studies on this compound's effects.
Table 1: In Vivo Human & Animal Studies on Colonic Motility
| Study Reference | Subject | Dose & Administration | Key Quantitative Findings |
|---|---|---|---|
| Manabe, et al. (2009)[9] | Healthy Volunteers | 5 mg oral this compound | Accelerated ascending colon emptying (median time 6.5h vs. 11.0h for placebo). |
| Corsetti, et al. (2021)[13] | Healthy Volunteers | 10 mg oral this compound | Significantly increased the number of HAPCs compared to placebo, PEG, and prucalopride (p < 0.01 for all). |
| Bassotti, et al. (1998)[19] | Patients with slow transit constipation | 10 mg intraluminal solution | Induced HAPCs in ~90% of patients within an average of 13 ± 3 minutes. |
| Ikarashi, et al. (2011)[9] | Rats | Oral this compound | AQP3 levels in the colon decreased by up to 60% post-administration. |
| Dinning, et al. (2020)[20] | Children with constipation | Intraluminal this compound | Induced HAPCs in 93% of children; mean time to first HAPC was 553 ± 669 s. Mean HAPC amplitude was 113.6 ± 31.5 mm Hg. |
Table 2: In Vitro Studies on Human & Animal Tissues
| Study Reference | Tissue | Compound & Concentration | Key Quantitative Findings |
|---|---|---|---|
| Krueger, et al. (2019)[9] | Human colon muscle | BHPM (max 5 µM) | Increased muscle tone, with a larger effect in longitudinal than circular muscle. Effect sustained for up to 3.5 hours. |
| Voderholzer, et al. (2000)[9][21] | Human colon muscle strips | BHPM | Dose-dependently induced contractions; effect was inhibited by calcium channel blockers. |
| Rhee, et al. (2018)[8] | Human sigmoid colon muscle strips | This compound | Reached maximal increase in basal tone at ~60 minutes, which persisted for over 2 hours. |
| Saunders, et al. (1977)[9] | Rat intestinal segments | this compound | Inhibited net water transport in a manner linearly related to the logarithmic intraluminal concentration. |
Table 3: Cellular and Molecular Effects
| Study Reference | Cell Line / System | Treatment & Concentration | Key Quantitative Findings |
|---|---|---|---|
| Ikarashi, et al. (2011)[15][22] | Raw264.7 (macrophages) | This compound | PGE2 concentration increased significantly 30 minutes after addition. |
| Ikarashi, et al. (2011)[15][22] | HT-29 (colonocytes) | PGE2 | AQP3 expression level decreased to 40% of control 30 minutes after addition. |
| Raciti, et al. (1981)[16] | Rat colonic mucosa homogenates | this compound (5.9 mg/kg in vivo) | Significantly decreased (Na+ + K+) ATPase activity from 37.0 ± 2.9 to 28.3 ± 1.4 µmol/mg protein/hr. |
Key Experimental Protocols
Protocol: In Vitro Organ Bath for Muscle Contractility Analysis
This protocol is adapted from studies assessing the direct myogenic effects of this compound on colonic tissue.[8][10]
-
Tissue Preparation: Fresh human sigmoid colon tissue is obtained from colectomy specimens. The mucosa is removed, and muscle strips (e.g., 2 x 10 mm) are dissected parallel to the longitudinal and circular muscle fibers.
-
Mounting: Strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Tissues are equilibrated under a resting tension (e.g., 1g) for at least 60 minutes, with the Krebs solution changed every 15 minutes.
-
Stimulation: Electrical Field Stimulation (EFS) (e.g., 0.3 ms pulses, 10 Hz for 20s, 150 V) is applied via platinum electrodes to elicit baseline neurally-mediated contractions and relaxations.
-
Drug Application: After stable baseline responses are recorded, this compound or BHPM is added to the bath in a cumulative or single-dose fashion. Changes in basal tone and EFS-induced responses are recorded.
-
Pharmacological Dissection: To confirm a direct myogenic mechanism, the protocol is repeated after pre-treatment with neurotoxins like Tetrodotoxin (TTX) or specific receptor antagonists (e.g., atropine).
Protocol: In Vivo High-Resolution Colonic Manometry
This protocol is used to assess the in vivo motor response to this compound in humans.[13][19]
-
Catheter Placement: A high-resolution manometry catheter with multiple closely spaced pressure sensors is introduced into the colon, typically with the aid of a colonoscope, and positioned in the proximal colon.
-
Bowel Preparation: The colon is cleansed prior to the procedure using a standard bowel preparation regimen.
-
Baseline Recording: After a period of acclimatization, baseline colonic pressure activity is recorded for a defined period (e.g., 60 minutes).
-
This compound Administration: A solution of this compound (e.g., 10 mg) is infused directly into the colonic lumen through a catheter port.
-
Post-Stimulation Recording: Colonic motility is recorded for an extended period post-infusion (e.g., 60-120 minutes) to monitor for the induction of HAPCs.
-
Data Analysis: Manometry data is analyzed to identify HAPCs, defined by their characteristic amplitude (e.g., >75 mmHg), propagation speed, and distance. The number, frequency, and amplitude of HAPCs before and after this compound are quantified.
Protocol: Cellular Assays for PGE2 Secretion and AQP3 Expression
This protocol outlines the methods used to investigate the molecular pathway involving macrophages and colonocytes.[5][15][22]
-
Cell Culture: Murine macrophage-like cells (e.g., Raw264.7) and human colonic adenocarcinoma cells (e.g., HT-29) are cultured under standard conditions.
-
PGE2 Secretion Assay: Raw264.7 cells are treated with varying concentrations of this compound for a specified time (e.g., 30 minutes). The culture supernatant is then collected. The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
AQP3 Expression Analysis: HT-29 cells are treated with PGE2 (at concentrations determined from the secretion assay) or with conditioned media from this compound-treated macrophages.
-
Western Blotting: After treatment, HT-29 cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for AQP3 and a loading control (e.g., β-actin). The relative abundance of AQP3 protein is quantified via densitometry.
-
Inhibitor Studies: To confirm the pathway, the protocol can be repeated with pre-treatment of macrophages with a COX-2 inhibitor (e.g., indomethacin) before this compound stimulation to demonstrate a reduction in both PGE2 secretion and the subsequent AQP3 downregulation.
Visualized Signaling Pathways and Workflows
Caption: High-level overview of this compound's dual mechanism.
Caption: Paracrine signaling cascade leading to water retention.
Caption: Workflow for assessing direct myogenic effects.
Conclusion
The mechanism of action of this compound is a sophisticated, dual-pronged process that goes beyond simple stimulation. Its active metabolite, BHPM, orchestrates a coordinated effect on the colon by directly increasing smooth muscle tone, initiating powerful neurally-mediated propagating contractions, and fundamentally altering fluid dynamics. The elucidation of the macrophage-PGE2-AQP3 signaling axis represents a significant advancement in understanding its anti-absorptive properties. This intricate interplay between myogenic, neural, and paracrine pathways ensures a robust and effective laxative response, cementing this compound's role in the management of constipation. Further research may continue to refine the understanding of the relative contributions of each pathway under different physiological conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Increased Tone of the Human Colon Muscle by this compound In Vitro [jnmjournal.org]
- 9. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Magnetic Resonance Imaging Reveals Novel Insights into the Dual Mode of Action of this compound: A Randomized, Placebo‐controlled Trial in Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-resolution manometry reveals different effect of polyethylene glycol, this compound, and prucalopride on colonic motility in healthy subjects: An acute, open label, randomized, crossover, reader-blinded study with potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in colonic myoelectric spiking activity during stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on cAMP and prostaglandin E2 contents, (Na + K) ATPase, adenyl cyclase, and phosphodiesterase activities of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages. | Semantic Scholar [semanticscholar.org]
- 18. Effects of this compound on ascending colon emptying and overall colonic transit in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endoluminal instillation of this compound in patients with severe (slow transit type) constipation is useful to test residual colonic propulsive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of the colonic response to this compound in children with treatment-refractory constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Molecular Structure and Synthesis of Bisacodyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the molecular structure, synthesis, and structure-activity relationships of the stimulant laxative bisacodyl and its derivatives. Detailed experimental protocols for key synthetic methods are provided, along with tabulated quantitative data for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.
Molecular Structure and Mechanism of Action
This compound, chemically known as 4,4'-(pyridin-2-ylmethylene)bis(phenyl acetate), is a triphenylmethane derivative.[1][2] It is a prodrug that is hydrolyzed in the intestine by esterases to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM or DDPM).[3][4] The laxative effect of this compound is mediated by this active metabolite.[5]
The structure-activity relationship of diphenylmethane laxatives highlights the necessity of the two free hydroxyl groups in the para positions of the phenyl rings for secretagogue and laxative activity.[6] The pyridine ring also plays a crucial role in the molecule's activity.
BHPM exerts its effects through a dual mechanism: it stimulates colonic motility and increases the secretion of water and electrolytes into the intestinal lumen.[4] This is achieved through the stimulation of enteric neurons and a direct effect on colonic epithelial cells.[7] The underlying signaling pathway involves the modulation of intracellular cyclic AMP (cAMP) and prostaglandin E2 (PGE2) levels, as well as the activity of various ion channels, including L-type calcium channels and potassium channels.[8][9][10]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives primarily revolves around the condensation of a pyridine-2-carboxaldehyde or a related precursor with phenols, followed by functional group modifications.
Classical Synthesis of this compound
The most common synthetic route to this compound involves the acid-catalyzed condensation of 2-pyridylaldehyde with phenol to form the intermediate 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (BHPM). This intermediate is then acetylated to yield this compound.[5][11]
A key challenge in this synthesis is the formation of the ortho-isomer, 2',4''-dihydroxydiphenyl(2-pyridyl)methane, which necessitates purification steps to isolate the desired para-substituted product.
Alternative Synthetic Route from Pyridine-2-carboxylic Acid
An alternative approach utilizes the more stable and readily available pyridine-2-carboxylic acid as the starting material. This method involves the formation of an intermediate, 4-hydroxyphenyl(2-pyridyl) ketone, which then reacts with phenol to yield BHPM.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by employing substituted phenols or modified pyridine precursors in the condensation reaction. For instance, derivatives with substitutions on the phenyl rings can be prepared by using appropriately substituted phenols.[12][13] Similarly, modifications to the pyridine moiety can be introduced by starting with a substituted pyridine-2-carboxaldehyde or a corresponding carboxylic acid.[14][15][16]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its key intermediates.
Table 1: Synthesis of this compound Intermediates
| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| Phenyl pyridine-2-carboxylate | Pyridine-2-carboxylic acid, Phenol | SOCl₂ in Benzene, then Et₃N in CH₂Cl₂ | 60 | 78 | - | |
| 4-Hydroxyphenyl(2-pyridyl) ketone | Phenyl pyridine-2-carboxylate | AlCl₃, 160°C | 56 | Syrup | ¹H NMR, EIMS | |
| 4-Hydroxyphenyl(2-pyridyl) carbinol | 4-Hydroxyphenyl(2-pyridyl) ketone | NaBH₄ in Methanol | 95 | Syrup | ¹H NMR, EIMS | |
| 4',4''-Dihydroxydiphenyl(2-pyridyl)methane (BHPM) | 4-Hydroxyphenyl(2-pyridyl) carbinol, Phenol | 85% H₃PO₄, 100°C | 69 | 238-240 | ¹H NMR, EIMS, Elemental Analysis | |
| 4',4''-Dihydroxydiphenyl(2-pyridyl)methane (BHPM) | 2-Pyridylaldehyde, Phenol | H₂SO₄, 0-15°C | High | - | - | [5][11] |
Table 2: Final Synthesis of this compound
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| Bis-(4-acetoxyphenyl)-2-pyridyl methane (this compound) | 4',4''-Dihydroxydiphenyl(2-pyridyl)methane | Acetic anhydride, Pyridine in CH₂Cl₂ | Quantitative | 133-134 | ¹H NMR, Elemental Analysis | |
| This compound | 4',4''-Dihydroxydiphenyl(2-pyridyl)methane | Acetic anhydride, 2mol/L NaOH, CH₂Cl₂, DMAP | 93 (after recrystallization) | 132-133 | ¹H NMR | [17] |
Experimental Protocols
Synthesis of 4',4''-Dihydroxydiphenyl(2-pyridyl)methane (BHPM) from 4-Hydroxyphenyl(2-pyridyl) carbinol[12]
-
A mixture of 4-hydroxyphenyl(2-pyridyl) carbinol (2.36 g, 22.0 mmoles) and phenol (4.15 g, 44.15 mmoles) is cooled to 0°C.
-
85% H₃PO₄ (20 mL) is added with stirring.
-
The reaction mixture is stirred at room temperature for 1.5 hours and then at 100°C for 30 minutes.
-
The mixture is cooled to 15°C and neutralized with 30% aqueous NaOH (20 mL).
-
The resulting product is filtered, washed with water, dried, and crystallized from ethyl acetate to yield 4',4''-dihydroxydiphenyl(2-pyridyl)methane as a white solid.
Synthesis of this compound from 4',4''-Dihydroxydiphenyl(2-pyridyl)methane[12]
-
To a solution of 4',4''-dihydroxydiphenyl(2-pyridyl)methane (1.25 g, 4.5 mmoles) in CH₂Cl₂ (10 mL) and pyridine (3.6 mL, 27.2 mmoles) at 0°C, acetic anhydride (1.2 mL, 10.8 mmoles) is added.
-
The mixture is stirred at room temperature for 2 hours.
-
After completion of the reaction, the mixture is poured into water (15 mL) and extracted with CH₂Cl₂ (2 x 20 mL).
-
The organic layer is separated, washed with 4% aqueous CuSO₄ (2 x 15 mL) and water.
-
The organic layer is dried over Na₂SO₄ and concentrated to obtain this compound as a white solid.
Mandatory Visualizations
Synthetic Pathways
Caption: Synthetic pathways to this compound.
Proposed Intracellular Signaling Pathway of BHPM
Caption: Signaling cascade of BHPM in the colon.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for this compound synthesis.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101973932A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. Effects of this compound on cAMP and prostaglandin E2 contents, (Na + K) ATPase, adenyl cyclase, and phosphodiesterase activities of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Targeting Ion Channels: An Important Therapeutic Implication in Gastrointestinal Dysmotility in Patients With Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101973932B - Preparation method of this compound - Google Patents [patents.google.com]
- 12. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The roles of prostaglandins and calcium accumulation in muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aquaporin-3 in the Laxative Effect of Bisacodyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the laxative effect of bisacodyl, with a specific focus on the pivotal role of aquaporin-3 (AQP3). The information presented herein is a synthesis of preclinical and in vitro studies, offering valuable insights for research and development in gastroenterology and pharmacology.
Executive Summary
This compound, a widely used over-the-counter stimulant laxative, exerts its effects through a dual mechanism involving the stimulation of colonic motility and an increase in intestinal fluid secretion.[1][2][3] Recent research has elucidated a novel signaling pathway central to its secretory action, highlighting the downregulation of aquaporin-3 (AQP3) water channels in the colonic epithelium.[4][5][6] This guide will detail the experimental evidence, quantitative data, and the intricate signaling cascade that positions AQP3 as a key therapeutic target in the management of constipation.
This compound's Mechanism of Action: Beyond Peristalsis
This compound is a prodrug that is hydrolyzed by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][7][8] BHPM is responsible for the laxative effects. While the stimulation of colonic peristalsis is a well-established component of its action, the modulation of intestinal water transport via AQP3 is a critical and more recently understood mechanism.[2][7][8]
The core of this mechanism involves a reduction in the expression of AQP3 in the colon, which in turn inhibits the absorption of water from the intestinal lumen back into the vasculature.[4][5][6] This results in an increased water content in the feces, leading to softer stools and easier defecation.
Quantitative Data on this compound's Effect on AQP3 Expression and Fecal Water Content
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on colonic AQP3 expression and fecal water content.
Table 1: Effect of this compound on AQP3 Protein Expression in Rat Colon
| Time After Administration | AQP3 Protein Expression Level (Relative to Control) | Reference |
| 2 hours | Significant Decrease | [4] |
| Up to 5 hours | Decreased by up to 60% | [1][5] |
Table 2: In Vitro Effect of Prostaglandin E2 (PGE2) on AQP3 Expression in HT-29 Cells
| Treatment | Time | AQP3 Expression Level (Relative to Control) | Reference |
| PGE2 | 30 minutes | Decreased to 40% | [9][10][11] |
Table 3: Effect of this compound on Fecal Water Content in Rats
| Treatment | Observation | Reference |
| This compound | Significant increase, correlating with decreased AQP3 expression | [4] |
| This compound + Indomethacin | No significant increase in fecal water content | [9][10][11] |
The Signaling Pathway: From this compound to AQP3 Downregulation
The downregulation of AQP3 by this compound is not a direct effect but is mediated by a paracrine signaling cascade involving colonic macrophages and prostaglandin E2 (PGE2).
Caption: Signaling pathway of this compound-induced AQP3 downregulation.
This pathway can be summarized in the following steps:
-
Macrophage Activation: this compound directly activates macrophages residing in the colonic lamina propria.[4][5][6]
-
COX-2 Upregulation and PGE2 Synthesis: This activation leads to the upregulation of cyclooxygenase-2 (COX-2) within the macrophages, which in turn increases the synthesis and secretion of PGE2.[4][9][10]
-
Paracrine Action on Epithelial Cells: Secreted PGE2 acts as a paracrine factor on adjacent colonic mucosal epithelial cells.[5][6][9][10]
-
AQP3 Downregulation: The binding of PGE2 to its receptors on the epithelial cells triggers an intracellular signaling cascade that results in a significant decrease in the expression of AQP3 protein.[9][10][11]
-
Inhibition of Water Absorption: The reduction in AQP3 channels on the epithelial cell membrane impairs the transport of water from the intestinal lumen to the vascular side.[4][6][9]
-
Laxative Effect: The resulting increase in luminal water content softens the stool and promotes defecation.[5][6]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have elucidated the role of AQP3 in this compound's laxative effect.
In Vivo Rat Model of this compound-Induced Diarrhea
-
Animals: Male Wistar rats are typically used.
-
Treatment: this compound (e.g., 20 mg/kg) is administered orally. Control groups receive the vehicle.
-
Sample Collection: At various time points post-administration (e.g., 0, 1, 2, 3, 4, 5 hours), the entire colon is excised. Fecal content is collected to measure water content.
-
Analysis:
-
Fecal Water Content: Calculated as [(wet weight - dry weight) / wet weight] x 100.
-
Western Blotting: Colonic mucosal scrapings are homogenized and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against AQP3 and a loading control (e.g., β-actin).
-
Immunohistochemistry: Colonic tissue is fixed, sectioned, and stained with antibodies against AQP3 and macrophage markers (e.g., CD68) and COX-2 to visualize protein localization.
-
PGE2 Measurement: Colonic tissue is homogenized, and PGE2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
In Vitro Cell Culture Experiments
-
Cell Lines:
-
HT-29 cells: A human colon adenocarcinoma cell line used to model colonic mucosal epithelial cells.
-
Raw264.7 cells: A murine macrophage-like cell line.
-
-
Experimental Design:
-
Macrophage Activation: Raw264.7 cells are treated with this compound. The supernatant is collected to measure PGE2 concentration by ELISA.
-
Epithelial Cell Response: HT-29 cells are treated with PGE2. Cell lysates are then collected for Western blot analysis of AQP3 expression.
-
-
Inhibitor Studies: To confirm the role of PGE2, in vivo experiments are repeated with a pre-treatment of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[9][10][11]
Caption: Workflow of key experiments investigating this compound's effect on AQP3.
Logical Relationships and Therapeutic Implications
The elucidated mechanism presents a clear logical sequence: drug administration leads to immune cell activation, which in turn triggers a paracrine signal that modulates water channel expression in the intestinal epithelium.
Caption: Logical flow of this compound's laxative action via AQP3.
This understanding has several implications for drug development and clinical practice:
-
Novel Drug Targets: AQP3 and the upstream signaling molecules (e.g., PGE2 receptors on epithelial cells) represent potential targets for the development of new laxative agents.
-
Drug-Drug Interactions: The efficacy of this compound may be attenuated by the concomitant use of NSAIDs, which inhibit COX enzymes and therefore PGE2 synthesis.[1] This is a crucial consideration for clinicians and patients.
-
Understanding Constipation Pathophysiology: Dysregulation of the AQP3 expression pathway could be a contributing factor in certain forms of constipation. For instance, morphine-induced constipation is associated with an increase in AQP3 and AQP4 expression, an effect that can be counteracted by this compound.[12][13]
Conclusion
The downregulation of colonic aquaporin-3, orchestrated by a macrophage-PGE2 signaling axis, is a fundamental component of this compound's laxative effect. This mechanism, supported by robust quantitative and experimental data, provides a sophisticated understanding beyond simple peristaltic stimulation. For researchers and drug developers, this pathway offers a fertile ground for the discovery of novel therapeutics for constipation and for refining the clinical application of existing treatments. Further investigation into the specific intracellular signaling pathways within the epithelial cells following PGE2 stimulation will likely unveil even more precise targets for intervention.
References
- 1. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. [PDF] The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages. | Semantic Scholar [semanticscholar.org]
- 10. The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. rrpharmacology.ru [rrpharmacology.ru]
- 13. This compound overcomes morphine-induced constipation by decreasing colonic Aquaporin-3 and Aquaporin-4 expression | Research Results in Pharmacology [rrpharmacology.ru]
In-Vitro Characterization of Bisacodyl's Effects on Intestinal Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of Bisacodyl's effects on intestinal smooth muscle. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and expected outcomes when studying this widely used laxative. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction
This compound is a stimulant laxative that has been in clinical use for decades. Its therapeutic effect is primarily attributed to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is formed through hydrolysis by intestinal enzymes.[1] BHPM exerts a dual action on the gut, stimulating both intestinal motility and secretion.[2] In-vitro studies are crucial for elucidating the precise mechanisms of action of this compound on intestinal smooth muscle, independent of systemic physiological factors. This guide will delve into the core in-vitro methodologies used to characterize these effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on the effects of this compound and its active metabolite, BHPM, on intestinal smooth muscle contractility.
Table 1: Effect of this compound and BHPM on Intestinal Smooth Muscle Tone
| Species | Intestinal Segment | Compound | Concentration | Effect on Muscle Tone | Citation |
| Human | Sigmoid Colon (Longitudinal Muscle) | This compound | 1 µM | Significant increase in nadir (tone) during and after Electrical Field Stimulation (EFS).[3][4] | [3][4] |
| Human | Sigmoid Colon (Circular Muscle) | This compound | 1 µM | No significant change in tone.[3] | [3] |
| Human | Small and Large Intestine (Longitudinal & Circular Muscle) | BHPM | 0.5 - 5 µM | Concentration-dependent increase in tone; effect was most pronounced in large intestinal longitudinal muscle.[5][6][7] | [5][6][7] |
| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | 12 - 240 µg/ml | Dose-dependent contractile responses.[1] | [1] |
Table 2: Influence of Channel Blockers and Inhibitors on this compound-Induced Effects
| Species | Intestinal Segment | Compound Tested | Inhibitor/Blocker | Concentration of Inhibitor/Blocker | Effect on this compound/BHPM Action | Citation |
| Human | Colon | BHPM | Nifedipine (L-type Ca2+ channel blocker) | Not specified | Prevented the increase in muscle tone.[5][6] | [5][6] |
| Human | Colon Muscle Strips | This compound | Calcium channel blockers | Not specified | Inhibited the stimulatory effect.[2][8] | [2][8] |
| Human | Sigmoid Colon (Longitudinal Muscle) | This compound (1 µM) | Tetrodotoxin (TTX) | 1 µM | Did not block the increase in tone, indicating a direct muscle action.[3][9] | [3][9] |
| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | Atropine | 6 µg/ml | Did not antagonize contractile responses.[1] | [1] |
| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | Pheniramine | 6 µg/ml | Did not antagonize contractile responses.[1] | [1] |
| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | Verapamil (Calcium inhibitor) | Not specified | Inhibited this compound-induced contractions.[1][10] | [1][10] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to characterize the effects of this compound on intestinal smooth muscle.
Organ Bath Studies for Intestinal Smooth Muscle Contractility
This protocol is designed to measure the isometric contractions of isolated intestinal smooth muscle strips in response to this compound.
3.1.1. Tissue Preparation
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines. For human tissue, obtain fresh surgical specimens from consenting patients.
-
Excise a segment of the desired intestine (e.g., terminal ileum, colon).
-
Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution (composition below).
-
Gently clean the segment of any adhering mesenteric tissue.
-
Open the segment along the mesenteric border and pin it flat, mucosal side up, in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove the mucosal and submucosal layers by sharp dissection to obtain a preparation of the muscularis externa.
-
Cut longitudinal and/or circular muscle strips of appropriate size (e.g., 10-15 mm long, 2-3 mm wide).
-
Tie silk ligatures to each end of the muscle strip.
3.1.2. Organ Bath Setup and Data Acquisition
-
Suspend the muscle strips in organ baths (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
Record isometric contractions using a data acquisition system connected to the force transducers.
-
After equilibration, test the viability of the tissue with a standard contractile agent (e.g., 60 mM KCl or a supramaximal concentration of acetylcholine).
-
Once a stable baseline is achieved, add this compound or its active metabolite, BHPM, to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.
-
To investigate the mechanism of action, pre-incubate the tissues with specific antagonists or channel blockers (e.g., nifedipine, tetrodotoxin) for a defined period (e.g., 20-30 minutes) before adding this compound.
3.1.3. Krebs-Henseleit Solution Composition (in mM)
-
NaCl: 118
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25
-
Glucose: 11
Electrical Field Stimulation (EFS)
EFS is used to elicit nerve-mediated contractile responses.
-
Position two platinum electrodes parallel to the muscle strip in the organ bath.
-
Deliver electrical pulses using a stimulator. Typical parameters for stimulating enteric nerves are:
-
Frequency: 1-50 Hz
-
Pulse duration: 0.3-0.5 ms
-
Voltage: 50-80 V
-
Train duration: 5-10 seconds
-
-
Record the contractile response to EFS before and after the addition of this compound to assess its modulatory effects on neurotransmission.
Intracellular cAMP Level Measurement
This protocol is for quantifying changes in cyclic adenosine monophosphate (cAMP) levels in intestinal smooth muscle cells or cultured cell lines in response to this compound.
-
Culture intestinal smooth muscle cells or a suitable cell line to confluence in appropriate multi-well plates.
-
Starve the cells in serum-free medium for a designated period before the experiment.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound or BHPM for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.
-
Normalize the cAMP concentration to the total protein content of each sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways for this compound's dual action.
Caption: Experimental workflow for organ bath contractility studies.
References
- 1. [The mode of action of this compound on the smooth muscle of the small and the large intestine of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnmjournal.org [jnmjournal.org]
- 5. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives this compound and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Increased Tone of the Human Colon Muscle by this compound In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Mode of action of this compound (dulcolax) on isolated muscles of human colon (author's transl)] [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of a Prokinetic Agent: A Technical Guide to Bisacodyl
Authored for: Drug Development Professionals, Researchers, and Scientists
Abstract
Bisacodyl, a prominent member of the diphenylmethane family of stimulant laxatives, has been a cornerstone in the management of constipation for over seven decades. Its enduring clinical relevance is attributable to a unique dual-action mechanism, functioning as both a prokinetic and a secretagogue agent. This technical guide provides an in-depth exploration of the historical development of this compound, from its initial synthesis to its establishment in clinical practice. A detailed analysis of its structure-activity relationship (SAR) is presented, clarifying the molecular features essential for its pharmacological effect. Furthermore, this document elucidates the complex signaling pathways governing its mechanism of action and furnishes detailed protocols for key experimental assays used in its evaluation. This guide is intended to serve as a comprehensive resource for professionals engaged in gastroenterological drug discovery and development.
Historical Development
This compound was first introduced as a laxative in 1953, with its patent following in 1956.[1][2] Its development was spurred by its structural resemblance to phenolphthalein, another member of the triphenylmethane derivative class known for its laxative properties.[3] As a locally acting agent, this compound offered a targeted approach to stimulating bowel movements, primarily in the colon, which minimized systemic effects and solidified its place in therapeutic arsenals for constipation and bowel preparation.[3][4]
Structure-Activity Relationship (SAR)
The pharmacological activity of this compound is intrinsically linked to its chemical structure. It is a prodrug that requires metabolic activation in the gastrointestinal tract to exert its laxative effect.[4] The core of its activity lies in its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), also known as desacetylthis compound.[1]
The key SAR points are:
-
Prodrug Moiety: The two acetate esters on the phenyl rings render the molecule inactive. This formulation ensures that the drug passes through the upper gastrointestinal tract without premature action.
-
Activation: In the small intestine and colon, endogenous deacetylase enzymes hydrolyze the acetate groups.[1] This biotransformation unmasks the two phenolic hydroxyl groups, yielding the active metabolite, BHPM.
-
Active Pharmacophore (BHPM): The presence of the two free hydroxyl groups on the phenyl rings is critical for activity. BHPM is the molecule that directly interacts with the colonic mucosa to stimulate motility and secretion. The triphenylmethane-like scaffold correctly positions the phenol groups for interaction with their biological targets.
Any modification that prevents the hydrolysis of the acetate groups or alters the phenolic hydroxyls would likely diminish or abolish the laxative effect.
Table 1: Structure-Activity Relationship of this compound and its Metabolites
| Compound Name | Structure | Key Structural Features | Relative Activity | Rationale |
| This compound | C22H19NO4 | Di-acetylated phenols | Inactive (Prodrug) | Acetate groups mask the active phenolic hydroxyls, preventing interaction with colonic targets. |
| BHPM (Desacetylthis compound) | C20H15NO2 | Two free phenolic hydroxyls | Active | The free hydroxyl groups are essential for stimulating enteric nerves and secretory pathways. This is the active pharmacophore.[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its laxative effects through a dual mechanism of action: it enhances colonic motility (prokinesis) and increases the net secretion of water and electrolytes into the colonic lumen (secretagogue effect).[4] The active metabolite, BHPM, acts locally on the colonic wall.
-
Stimulation of Enteric Nerves: BHPM directly stimulates sensory nerve endings in the colonic mucosa.[5] This leads to parasympathetic nerve stimulation, which in turn triggers peristaltic contractions of the longitudinal smooth muscle, propelling luminal contents forward.[1]
-
Induction of Secretion: The secretagogue effect is multifactorial:
-
cAMP Pathway: this compound stimulates adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP promotes the active transport of chloride and bicarbonate ions into the intestinal lumen. The resulting osmotic gradient drives water to follow, increasing the stool's water content.[1][3]
-
Prostaglandin E2 (PGE2) and Aquaporin-3 (AQP3): The drug increases the local synthesis and release of PGE2. This prostaglandin then acts on epithelial and immune cells (like macrophages), leading to a decrease in the expression of aquaporin-3 (AQP3) water channels on the basolateral membrane of colonocytes.[1] AQP3 is responsible for reabsorbing water from the colon back into the bloodstream. By downregulating AQP3, BHPM effectively reduces water reabsorption, further contributing to stool hydration.[5]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols for Bisacodyl Administration in Rodent Models of Constipation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of bisacodyl as a positive control in rodent models of constipation. Detailed protocols for inducing constipation, administering this compound, and assessing its efficacy are outlined below.
Introduction
This compound is a stimulant laxative that is widely used in preclinical studies to validate rodent models of constipation and to serve as a benchmark for the development of new prokinetic and laxative agents. It primarily acts directly on the colon to stimulate peristalsis and increase the secretion of water and electrolytes into the intestinal lumen, thereby facilitating defecation. Its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is responsible for these effects. Understanding the proper administration and evaluation of this compound is crucial for obtaining reliable and reproducible data in constipation research.
Mechanism of Action
This compound exerts its laxative effects through a dual mechanism involving both increased motility and secretion. After oral administration, this compound is hydrolyzed by intestinal enzymes to its active form, BHPM. BHPM stimulates the enteric nerves in the colon, leading to increased peristaltic contractions. Additionally, it promotes the secretion of water and electrolytes into the colon. This is partly achieved through the stimulation of prostaglandin E2 (PGE2) production by macrophages in the colon.[1][2] PGE2, in turn, decreases the expression of aquaporin-3 (AQP3), a water channel protein in colonic epithelial cells.[1][2][3] This reduction in AQP3 limits water reabsorption from the colon, resulting in increased fecal water content and softer stools.[1][2][3][4][5]
Rodent Models of Constipation
Several methods can be used to induce constipation in rodents, with loperamide and diphenoxylate being the most common pharmacological inducers.[5] These opioid receptor agonists inhibit gastrointestinal motility and reduce intestinal fluid secretion, leading to decreased fecal output, harder stools, and prolonged transit time.[5]
Table 1: Summary of Common Constipation Induction Protocols in Rodents
| Agent | Animal Model | Dosage | Administration Route | Duration | Reference |
| Loperamide | Mouse | 5 mg/kg | Oral gavage, twice daily | 5 days | [6] |
| Loperamide | Mouse | 4 mg/kg | Subcutaneous injection, twice daily | 4 days | [7] |
| Diphenoxylate | Rat | 8 mg/kg/day | Intragastric administration | 100 days | [8][9] |
This compound Administration Protocols
This compound is typically administered orally to constipated rodents. The dosage and duration of treatment can vary depending on the specific experimental design.
Table 2: Examples of this compound Administration Protocols in Rodent Constipation Models
| Animal Model | Constipation Inducer | This compound Dosage | Administration Route | Duration | Reference |
| Rat | Diphenoxylate | 20 mg/kg/day | Intragastric | 30 days | [8][9] |
| Mouse | Morphine | Not specified | Not specified | 3 and 7 days |
Experimental Protocols
Induction of Constipation with Loperamide (Mouse Model)
Materials:
-
Loperamide hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare a solution of loperamide hydrochloride in the chosen vehicle at the desired concentration (e.g., to deliver 5 mg/kg).
-
Weigh each mouse to determine the exact volume of the loperamide solution to be administered.
-
Administer the loperamide solution (e.g., 5 mg/kg) to the mice via oral gavage twice daily for 5 consecutive days.[6]
-
A control group should receive an equivalent volume of the vehicle.
Induction of Constipation with Diphenoxylate (Rat Model)
Materials:
-
Diphenoxylate
-
Vehicle (e.g., physiological saline)
-
Intragastric gavage needles
-
Animal balance
Procedure:
-
Prepare a suspension of diphenoxylate in the vehicle to deliver the target dose (e.g., 8 mg/kg/day).
-
Weigh each rat to calculate the administration volume.
-
Administer the diphenoxylate suspension via intragastric gavage daily for the specified duration (e.g., 100 days).[8][9]
-
The control group should receive the vehicle alone.
Measurement of Gastrointestinal Transit Time (Charcoal Meal Assay)
Materials:
-
Activated charcoal
-
Vehicle (e.g., 0.5% methylcellulose or 10% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the animals for a period of 6 to 18 hours before the experiment, with free access to water.[10]
-
Prepare a charcoal meal suspension (e.g., 5-10% activated charcoal in the vehicle).
-
Administer the charcoal meal orally to each animal (e.g., 0.2-0.5 mL per mouse).
-
After a specific time interval (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the gastrointestinal transit rate as follows: (Distance traveled by charcoal / Total length of the small intestine) x 100%.
Assessment of Fecal Parameters
a. Fecal Pellet Output:
-
House animals individually in cages with a wire mesh bottom to allow for the collection of fecal pellets.
-
Collect all fecal pellets excreted over a defined period (e.g., 6, 12, or 24 hours).
-
Count the total number of pellets and measure their total wet weight.
b. Fecal Water Content:
-
Collect fresh fecal pellets from each animal.
-
Immediately weigh the wet pellets (wet weight).
-
Dry the pellets in an oven at 60-65°C for 24-72 hours until a constant weight is achieved.[11][12][13]
-
Weigh the dried pellets (dry weight).
-
Calculate the fecal water content using the following formula:[11][14] ((Wet weight - Dry weight) / Wet weight) x 100%.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's laxative action.
Caption: General experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. Coadministration of Lactulose with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]
- 7. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on rats with slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fecal Water Content Assay [protocols.io]
- 12. Fecal Pellet Composition [protocols.io]
- 13. Faecal water content and colonic faecal content [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In-Vitro Organ Bath Assay for Bisacodyl-Induced Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisacodyl is a widely used over-the-counter stimulant laxative. Its therapeutic effect is primarily mediated by its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is formed in the intestine.[1] BHPM exerts a dual action: it stimulates intestinal motility and increases the secretion of water and electrolytes into the colonic lumen.[1][2] The pro-kinetic effect of BHPM is of significant interest in the study of gut motility and the development of novel laxative agents. The in-vitro organ bath assay is a fundamental technique to investigate the direct effects of compounds on smooth muscle contractility in a controlled environment. This document provides a detailed protocol for assessing this compound-induced muscle contraction using an in-vitro organ bath setup, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
While several studies qualitatively describe the concentration-dependent contractile effect of this compound's active metabolite, BHPM, on intestinal smooth muscle, specific EC50 and Emax values from publicly available literature are not consistently reported. The following tables are structured to accommodate such data when generated from the described protocol.
Table 1: Concentration-Response Data for BHPM-Induced Contraction of Longitudinal Colonic Smooth Muscle
| Concentration of BHPM (µM) | Contractile Response (% of Maximum KCl-induced Contraction) |
| 0.1 | Experimental Data |
| 0.5 | Experimental Data |
| 1.0 | Experimental Data |
| 5.0 | Experimental Data |
| 10.0 | Experimental Data |
| 50.0 | Experimental Data |
Table 2: Pharmacological Parameters of BHPM-Induced Muscle Contraction
| Parameter | Value |
| EC50 (µM) | Calculated from experimental data |
| Emax (% of KCl response) | Calculated from experimental data |
Note: The above tables are templates. Researchers should populate them with their own experimental data. A study by Krueger et al. (2018) demonstrated a concentration-dependent increase in the tone of human large intestinal longitudinal muscle with BHPM in the range of 0.5-5 µM.[3][4]
Experimental Protocols
This section outlines the detailed methodology for conducting an in-vitro organ bath assay to evaluate the contractile effects of this compound's active metabolite, BHPM, on intestinal smooth muscle.
Materials and Reagents
-
Tissue Source: Guinea pig, rat, or human colon (longitudinal muscle strips are recommended as they show a more pronounced response to this compound).[1]
-
Krebs-Henseleit Buffer: Composition (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.1.[5] The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM): The active metabolite of this compound. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and then diluted in Krebs-Henseleit buffer to the final desired concentrations.
-
Potassium Chloride (KCl): For inducing a reference maximum contraction.
-
Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Standard laboratory equipment: Dissection tools, sutures, etc.
Experimental Procedure
-
Tissue Preparation:
-
Euthanize the animal according to institutionally approved ethical guidelines.
-
Excise a segment of the distal colon and place it immediately in ice-cold, carbogen-gassed Krebs-Henseleit buffer.
-
Carefully remove the mucosal and submucosal layers by gentle dissection.
-
Isolate longitudinal smooth muscle strips (approximately 10 mm in length and 2 mm in width).
-
-
Mounting the Tissue:
-
Suspend the muscle strips vertically in the organ bath chambers (typically 10-20 mL volume) filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to a force-displacement transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
-
During the equilibration period, wash the tissue with fresh Krebs-Henseleit buffer every 15-20 minutes.
-
-
Viability Check and Standardization:
-
After equilibration, induce a maximal contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath. This response will be used as a reference (100%) to normalize the contractions induced by BHPM.
-
Wash the tissue repeatedly with fresh buffer until the tension returns to the baseline.
-
-
Concentration-Response Curve Generation:
-
Once the baseline is stable, add BHPM to the organ bath in a cumulative, concentration-dependent manner (e.g., from 0.1 µM to 50 µM).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of contraction at each BHPM concentration and express it as a percentage of the maximal KCl-induced contraction.
-
Plot the concentration-response curve (log concentration of BHPM vs. percentage of maximal response).
-
Calculate the EC50 (the concentration of BHPM that produces 50% of the maximal response) and the Emax (the maximal response to BHPM) using non-linear regression analysis.
-
Visualization of Mechanisms
Experimental Workflow
The following diagram illustrates the key steps of the in-vitro organ bath assay protocol.
Signaling Pathways
The contractile effect of BHPM on colonic smooth muscle is primarily mediated through a direct myogenic action involving the influx of extracellular calcium. Additionally, the overall laxative effect of this compound involves the stimulation of intestinal secretion, a process in which prostaglandin E2 (PGE2) plays a role.
1. BHPM-Induced Smooth Muscle Contraction
This pathway illustrates the direct action of BHPM on the smooth muscle cell, leading to contraction.
2. Prostaglandin E2 (PGE2) Signaling in Intestinal Secretion
While not directly causing contraction in this context, the secretory action contributes to the overall laxative effect of this compound. This diagram shows the general pathway of PGE2-mediated fluid secretion in intestinal epithelial cells.
References
- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives this compound and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Use of Bisacodyl as a Positive Control in Laxative Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Constipation is a prevalent gastrointestinal issue, necessitating the development of new and effective laxative agents.[1][2] Preclinical screening of potential laxative compounds is a critical step in the drug development pipeline, requiring robust and validated experimental models.[1][3] In these models, the use of a reliable positive control is essential to validate the assay's sensitivity and provide a benchmark for evaluating the efficacy of test compounds.[2] Bisacodyl, a diphenylmethane derivative, is a widely used over-the-counter stimulant laxative that has been in use since 1952.[4][5] It is the most commonly used positive control in experimental laxative assessment models due to its well-characterized dual mechanism of action and consistent, reproducible effects.[1] This document provides detailed application notes and protocols for the use of this compound as a positive control in common laxative screening assays.
Mechanism of Action of this compound this compound is a prodrug that is metabolized into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), by intestinal and bacterial enzymes.[6][7] BHPM is not significantly absorbed, acting locally in the colon to exert its laxative effects through a dual mechanism:[7][8]
-
Prokinetic Action (Stimulation of Motility): BHPM directly stimulates the enteric nerves within the colon's submucosa.[4][6] This nerve stimulation enhances peristaltic contractions, particularly high-amplitude propagating contractions (HAPCs), which propels fecal matter through the colon, thereby reducing transit time.[9]
-
Secretory Action (Hydration): BHPM promotes the accumulation of water and electrolytes in the colonic lumen.[6][[“]] This is achieved by stimulating adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels, leading to the active secretion of chloride and bicarbonate ions.[4] Concurrently, BHPM stimulates macrophages in the colon to secrete prostaglandin E₂ (PGE₂).[[“]][11] PGE₂ acts as a paracrine factor, decreasing the expression of aquaporin-3 (AQP3) water channels in colonic epithelial cells.[[“]][11] This inhibition of water reabsorption from the colon into the bloodstream contributes to increased water content in the stool, making it softer and easier to pass.[1][[“]]
Experimental Protocols
This compound is a versatile positive control suitable for various in vivo and in vitro laxative screening assays.
Protocol 1: In Vivo Fecal Parameter Assessment in Normal Mice
This model evaluates the effect of a test compound on defecation in healthy animals, with this compound serving to confirm the model's responsiveness.
1. Animals:
-
Male ICR mice (or Sprague-Dawley rats), weighing 20-25 g.
-
Acclimatize for at least one week with free access to standard chow and water.
2. Procedure:
-
Fast animals for 12-18 hours before the experiment, with water provided ad libitum.[12]
-
Divide animals into three or more groups (n=6-8 per group):
-
Immediately after administration, place each mouse in an individual metabolic cage lined with pre-weighed filter paper or a collection tray.
-
Monitor the animals for a period of 8-12 hours.
-
Collect all fecal pellets for each animal at the end of the observation period.
3. Data Collection and Analysis:
-
Total Fecal Weight: Weigh the collected pellets.
-
Fecal Water Content: Weigh the pellets (wet weight), then dry them in an oven at 60°C for 24 hours and re-weigh (dry weight). Calculate water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.[13]
-
Defecation Frequency: Count the total number of pellets produced.
-
Compare the results from the test groups to both the vehicle control and the this compound positive control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: In Vivo Laxative Assay in Loperamide-Induced Constipation Model
This model assesses the ability of a compound to reverse chemically-induced constipation. Loperamide, a μ-opioid receptor agonist, decreases GI motility and intestinal fluid secretion.[2][13]
1. Animals:
-
As described in Protocol 1.
2. Procedure:
-
Induce constipation by administering loperamide (e.g., 5 mg/kg, intraperitoneally or subcutaneously).
-
One hour after loperamide administration, divide animals into groups as in Protocol 1.
-
Administer vehicle, this compound (5-10 mg/kg, p.o.), or test compounds orally.
-
An additional "Normal Control" group (no loperamide, only vehicle) can be included for comparison.
-
Proceed with housing and observation as described in Protocol 1.
3. Data Collection and Analysis:
-
In addition to fecal parameters, assess Gastrointestinal Transit Ratio :
-
30 minutes before the end of the observation period, administer a charcoal meal marker (e.g., 5-10% activated charcoal in 0.5% gum acacia) orally to each animal.
-
At the end of the period, euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the transit ratio as: (Distance traveled by charcoal / Total length of small intestine) x 100%.
-
-
Analyze all data as described in Protocol 1.
Protocol 3: In Vitro Intestinal Motility Assessment (Isolated Organ Bath)
This assay directly measures the contractile effect of compounds on intestinal smooth muscle.
1. Tissue Preparation:
-
Euthanize a guinea pig or rat.
-
Isolate a segment of the distal colon or ileum (2-3 cm in length).
-
Place the tissue segment in freshly prepared, oxygenated (95% O₂, 5% CO₂) Tyrode's or Krebs-Henseleit solution at 37°C.
2. Procedure:
-
Mount the tissue segment vertically in an isolated organ bath (10-20 mL capacity) containing the oxygenated physiological solution at 37°C.
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 45-60 minutes, with solution changes every 15 minutes.
-
Record spontaneous contractile activity.
-
Add this compound (or its active metabolite, BHPM) to the bath in a cumulative or non-cumulative fashion (e.g., 10⁻⁹ to 10⁻⁵ M) to establish a positive control dose-response curve.[14]
-
After washout and re-equilibration, test the effects of the novel compounds.
3. Data Collection and Analysis:
-
Measure the amplitude and frequency of smooth muscle contractions.
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agonist like acetylcholine or KCl.
-
Calculate EC₅₀ values for this compound and test compounds.
Data Presentation and Interpretation
Quantitative data from laxative screening assays should be summarized for clear comparison. This compound serves as the benchmark for a potent stimulant laxative effect.
Table 1: Summary of Dosing and Administration for this compound as a Positive Control
| Parameter | Details | Reference(s) |
| Formulation | Suspension in 0.5% Carboxymethyl Cellulose (CMC) or Normal Saline | [12] |
| Route | Oral (p.o.) gavage for in vivo studies | [12][13] |
| Animal Model | Mice (ICR, C57BL/6) or Rats (Sprague-Dawley, Wistar) | [2][12][13] |
| In Vivo Dose | 5 - 10 mg/kg body weight | [12][13] |
| In Vitro Conc. | 1 nM - 10 µM (for active metabolite BHPM) | [14] |
Table 2: Expected Outcomes for this compound Control in Laxative Screening Assays
| Assay Type | Key Parameter Measured | Expected Outcome for this compound Group (vs. Vehicle) |
| In Vivo (Normal Model) | Total Fecal Weight | Significant Increase |
| Fecal Water Content (%) | Significant Increase[13] | |
| Defecation Frequency | Significant Increase[13] | |
| In Vivo (Constipation Model) | Total Fecal Weight | Significant reversal of loperamide-induced reduction |
| Fecal Water Content (%) | Significant reversal of loperamide-induced reduction[13] | |
| GI Transit Ratio (%) | Significant Increase[13] | |
| In Vitro (Organ Bath) | Smooth Muscle Contraction | Dose-dependent increase in contractile amplitude/frequency[14] |
| In Vitro (Ussing Chamber) | Short-Circuit Current (Isc) | Concentration-dependent increase, indicating Cl⁻ secretion[15] |
This compound is an indispensable tool in laxative drug discovery, serving as a robust and reliable positive control.[1] Its well-defined dual mechanism of stimulating both motility and secretion provides a comprehensive benchmark against which new chemical entities can be evaluated. The protocols and expected outcomes detailed in this note offer a standardized framework for researchers to validly assess potential laxative candidates, ensuring that screening assays are sensitive, reproducible, and clinically relevant.
References
- 1. e-century.us [e-century.us]
- 2. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased Tone of the Human Colon Muscle by this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Potential Diuretic and Laxative Drug Candidates from Avicennia officinalis L. Bark through In Vivo Mice Model Studies and In Vitro Gas Chromatography-Mass Spectrometry and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluations of the in vivo Laxative Effects of Aqueous Leaf and Stem Extracts of Artemisia Abyssinica in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Desacetyl this compound-induced epithelial Cl(-) secretion in rat colon and rectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of c-Kit Expression Following Bisacodyl Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical analysis of c-Kit (CD117) expression in response to Bisacodyl treatment. This information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on c-Kit signaling pathways, particularly in the context of gastrointestinal motility disorders.
Introduction
c-Kit is a receptor tyrosine kinase that plays a crucial role in the development and function of various cell types, including the interstitial cells of Cajal (ICCs) in the gastrointestinal tract. ICCs are the pacemaker cells of the gut, and their proper function is essential for normal peristalsis. Dysregulation of c-Kit signaling has been implicated in gastrointestinal motility disorders. This compound is a stimulant laxative used to treat constipation.[1][2][3][4] Recent studies have suggested that this compound may exert its effects in part by modulating c-Kit expression in the colon.[5][6] This document provides the necessary protocols to investigate this phenomenon using immunohistochemistry.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on c-Kit expression in a rat model of slow transit constipation (STC).[5]
| Experimental Group | Mean Number of ICCs (per field of vision) | c-Kit Expression (%) |
| Control | 37.12 ± 5.36 | 72.01 ± 9.33 |
| Slow Transit Constipation (STC) | 9.51 ± 2.08 | 13.05 ± 3.12 |
| STC + this compound | 19.04 ± 3.51 | 46.28 ± 7.09 |
Data adapted from a study on rats with diphenoxylate-induced slow transit constipation.[5]
Signaling Pathways and Experimental Workflow
c-Kit Signaling Pathway
The following diagram illustrates a simplified representation of the c-Kit signaling pathway and a hypothesized point of intervention for this compound.
Caption: Hypothesized effect of this compound on the c-Kit signaling pathway.
Experimental Workflow for Immunohistochemical Analysis
The diagram below outlines the key steps for the immunohistochemical analysis of c-Kit expression.
Caption: Immunohistochemistry workflow for c-Kit expression analysis.
Experimental Protocols
The following protocols are adapted from standard immunohistochemistry procedures and can be optimized for specific laboratory conditions and reagents.[7][8][9][10]
I. Tissue Preparation
-
Tissue Collection and Fixation:
-
Immediately following euthanasia, collect colonic tissue samples.
-
Fix the tissues in 10% neutral buffered formalin for 24 hours at room temperature.
-
-
Dehydration and Paraffin Embedding:
-
Wash the fixed tissues with phosphate-buffered saline (PBS).
-
Dehydrate the tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on positively charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C in a water bath or steamer and incubate for 20-40 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking serum without rinsing.
-
Incubate the sections with a primary antibody against c-Kit (e.g., rabbit polyclonal anti-c-Kit/CD117) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse the slides with PBS (3 changes for 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply 3,3'-diaminobenzidine (DAB) substrate solution and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through an ascending series of ethanol concentrations (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
III. Quantitative Analysis
-
Image Acquisition:
-
Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
-
Image Analysis:
-
Utilize image analysis software (e.g., ImageJ, QuPath) to quantify the c-Kit positive staining.
-
The percentage of c-Kit positive area can be calculated as (c-Kit positive area / total tissue area) x 100.
-
Alternatively, a scoring system based on staining intensity and the proportion of stained cells can be employed.[11]
-
Conclusion
The provided protocols and data offer a framework for investigating the impact of this compound on c-Kit expression. Rigorous adherence to these methodologies will enable researchers to generate reproducible and quantifiable data, contributing to a better understanding of this compound's mechanism of action and its potential therapeutic applications in gastrointestinal motility disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Dulcolax, Fleet, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effect of this compound on rats with slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on rats with slow transit constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mit.edu [mit.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. usbio.net [usbio.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. maxanim.com [maxanim.com]
Application Notes and Protocols for Assessing Bisacodyl's Effect on Fecal Water Content in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisacodyl is a widely utilized over-the-counter stimulant laxative for the management of constipation.[1] Its mechanism of action is dual-faceted, involving the promotion of intestinal motility and the enhancement of intestinal water and electrolyte secretion.[1] In the gastrointestinal tract, this compound is metabolized to its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] BHPM stimulates the enteric nerves, leading to increased peristalsis.[2] Furthermore, it elevates cyclic AMP (cAMP) levels in enterocytes, which in turn promotes the secretion of chloride ions and water into the intestinal lumen.[3] A contributing factor to its laxative effect is the downregulation of aquaporin-3 (AQP3) expression in the colon, which impedes water reabsorption from the feces.[2][3]
These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in a loperamide-induced constipation mouse model, with a primary focus on its effect on fecal water content. Loperamide, a µ-opioid receptor agonist, is frequently employed to induce constipation in preclinical models by reducing gastrointestinal motility and intestinal fluid secretion.[4]
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on fecal water content in a loperamide-induced constipation mouse model.
| Treatment Group | Dosage | Fecal Water Content (%) | Reference |
| Normal Control | Vehicle | ~60-70% | [5][6] |
| Loperamide-induced Constipation | 5 mg/kg | ~37% | [7] |
| This compound | 0.25 mg/kg | Significantly Increased (p<0.01) | [8][9] |
Note: The exact percentage increase with this compound can vary based on the specific study design, including the mouse strain, the severity of constipation, and the this compound dosage and formulation used.
Experimental Protocols
This section outlines the detailed methodology for assessing the effect of this compound on fecal water content in mice with loperamide-induced constipation.
Materials and Reagents
-
This compound
-
Loperamide hydrochloride
-
Vehicle for this compound and Loperamide (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Male Kunming mice (or other suitable strain), 6-8 weeks old
-
Metabolic cages for individual housing and fecal collection
-
Analytical balance (accurate to 0.001 g)
-
Drying oven
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect.
Step-by-Step Protocol
-
Animal Acclimatization:
-
House male Kunming mice (n=8-10 per group) in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
-
Induction of Constipation:
-
Grouping and Treatment:
-
Randomly divide the mice into the following groups:
-
Normal Control Group: Administer vehicle orally.
-
Constipation Model Group: Administer loperamide followed by the vehicle.
-
This compound Treatment Group: Administer loperamide followed by this compound (e.g., 0.25 mg/kg body weight, orally).[9]
-
-
Administer the respective treatments orally once daily for the duration of the study.
-
-
Fecal Collection and Measurement:
-
On the final day of the experiment, place individual mice in metabolic cages.
-
Collect all fecal pellets produced by each mouse over a specified time period (e.g., 6 hours).
-
Immediately weigh the collected fresh fecal pellets to determine the wet weight.
-
Dry the fecal pellets in a drying oven at 60°C for 24 hours, or until a constant weight is achieved.
-
Weigh the dried fecal pellets to determine the dry weight.
-
-
Calculation of Fecal Water Content:
-
Calculate the fecal water content for each mouse using the following formula:
-
Fecal Water Content (%) = [(Wet Fecal Weight - Dry Fecal Weight) / Wet Fecal Weight] x 100
-
-
-
Data Analysis:
-
Express the results as mean ± standard error of the mean (SEM).
-
Analyze the data using an appropriate statistical method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) to determine the statistical significance between the groups. A p-value of less than 0.05 is typically considered statistically significant.
-
Signaling Pathway
The laxative effect of this compound is mediated through a complex signaling pathway that ultimately increases the water content in the colon.
Caption: Signaling pathway of this compound's laxative action.
References
- 1. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Coadministration of Lactulose with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluations of the in vivo Laxative Effects of Aqueous Leaf and Stem Extracts of Artemisia Abyssinica in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Bisacodyl Solubility for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of bisacodyl in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a poorly water-soluble compound, classified as practically insoluble in water and alkaline solvents.[1][2] This inherent low aqueous solubility can pose significant challenges for in-vitro studies that require the compound to be in solution to interact with cells or molecular targets.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Organic solvents are necessary to initially dissolve this compound. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] Acetone and other organic solvents can also dissolve this compound.[1][2]
Q3: What is the maximum concentration of organic solvent, like DMSO or DMF, that can be used in cell culture experiments?
High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible. Generally, most cell lines can tolerate up to 0.5% DMSO, with some tolerating up to 1%, though primary cells may be more sensitive.[5] For DMF, the tolerated concentration is even lower, with cytotoxicity observed at concentrations above 0.1%.[6][7] It is always recommended to perform a solvent toxicity control experiment for your specific cell line.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the solvent-to-aqueous ratio: When preparing the working solution, ensure vigorous mixing while slowly adding the this compound stock solution to the aqueous buffer. A common recommendation is to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[3]
-
Use a pre-warmed aqueous solution: Adding the stock solution to a pre-warmed (e.g., 37°C) buffer or medium can sometimes help maintain solubility.
-
Consider alternative solubilization methods: If direct dilution is consistently problematic, explore advanced methods like preparing solid dispersions or cyclodextrin inclusion complexes as described in the protocols below.
Q5: For how long can I store my aqueous this compound solution?
Aqueous solutions of this compound are not stable and should be prepared fresh before each experiment. It is not recommended to store the aqueous solution for more than one day.[3] this compound is susceptible to hydrolysis, especially in the presence of moisture.[8]
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble (< 3.0 µg/mL at 37°C) | [1][9][10] |
| Dimethyl Sulfoxide (DMSO) | ~72 mg/mL | [11] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| DMF:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [3][4] |
| Acetone | Soluble | [1][2][12] |
| Ethanol | Sparingly soluble | [2][13] |
| Isopropyl Alcohol | Soluble | [12] |
Experimental Protocols
Here are detailed protocols for preparing this compound solutions for in-vitro experiments.
Protocol 1: Standard Method using an Organic Solvent
This is the most common method for preparing this compound solutions for in-vitro studies.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMF or DMSO to achieve a high concentration stock solution (e.g., 10-30 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the working solution:
-
Warm your aqueous buffer or cell culture medium to 37°C.
-
While vortexing the warmed aqueous solution, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
Crucially, ensure the final concentration of the organic solvent in your working solution is non-toxic to your cells (typically ≤ 0.5% for DMSO, ≤ 0.1% for DMF).
-
-
Use immediately:
-
Use the freshly prepared working solution for your experiment without delay. Do not store the aqueous solution.
-
Protocol 2: Preparation of a this compound-Polymer Solid Dispersion (Laboratory Scale)
This method enhances solubility by dispersing this compound in an amorphous state within a hydrophilic polymer matrix. Hydroxypropyl methylcellulose (HPMC) is a commonly used polymer for this purpose.[9]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or a simple evaporation setup (e.g., a round bottom flask and a warm water bath with nitrogen stream)
-
Mortar and pestle
Procedure:
-
Dissolve this compound and HPMC:
-
Determine the desired ratio of this compound to HPMC (e.g., 1:4 w/w).[9]
-
Dissolve both the this compound and HPMC in a suitable organic solvent in a round bottom flask. Ensure complete dissolution.
-
-
Solvent evaporation:
-
Remove the solvent using a rotary evaporator. Alternatively, evaporate the solvent in a warm water bath under a gentle stream of nitrogen until a thin film or solid mass is formed.
-
-
Drying:
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
-
Pulverization:
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
-
Dissolution for experiment:
-
The resulting powder can be dissolved directly in your aqueous buffer or cell culture medium to the desired concentration. The dissolution should be significantly faster and achieve a higher concentration compared to the crystalline drug.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This method improves solubility by encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule. Beta-cyclodextrin (β-CD) or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6][14]
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or another suitable organic solvent
-
Mortar and pestle
-
Magnetic stirrer and heating plate
Procedure (Kneading Method): [15][16]
-
Prepare a paste:
-
Weigh out the desired molar ratio of this compound and cyclodextrin (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a thick paste.
-
-
Kneading:
-
Slowly add the this compound powder to the paste while continuously kneading for a prolonged period (e.g., 45-60 minutes).
-
-
Drying:
-
Dry the resulting mixture in an oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
-
Pulverization:
-
Grind the dried inclusion complex into a fine powder.
-
-
Dissolution for experiment:
-
Dissolve the powdered inclusion complex in the desired aqueous buffer or cell culture medium.
-
Visualizations
Signaling Pathway of this compound's Active Metabolite (BHPM)
This compound is a prodrug that is converted to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), by intestinal enzymes.[17] BHPM exerts its laxative effect through a dual mechanism involving increased intestinal motility and secretion.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Investigations of this compound with modified β-cyclodextrins: Characterization, molecular modeling, and effect of PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives this compound and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.hku.hk [hub.hku.hk]
- 9. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. oatext.com [oatext.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
Addressing variability in Bisacodyl-induced responses in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bisacodyl-induced responses in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in animal models?
A1: this compound is a stimulant laxative that functions through a dual-action mechanism.[1][2] It is a prodrug that is converted in the gut to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] BHPM then acts locally on the large intestine to:
-
Increase Motility: It directly stimulates the enteric nervous system, leading to enhanced peristaltic contractions of the gastrointestinal tract.[1][3]
-
Promote Secretion: It inhibits water absorption from the colon, which increases the water content of the stool.[1][4] This is achieved by increasing the production of prostaglandin E2 (PGE2), which in turn decreases the expression of the water channel protein aquaporin-3 (AQP3) in the colon.[5][6][7]
Q2: Why am I observing inconsistent laxative effects with this compound in my rodent model?
A2: Variability in this compound's efficacy can stem from several factors:
-
Animal Strain and Sex: Different strains of mice and rats can exhibit varied responses to drugs. Sex differences in drug metabolism, gastrointestinal physiology, and pain perception are also well-documented in rodents and can influence outcomes.[8][9][10]
-
Method of Constipation Induction: The laxative effect can vary depending on the model used. Models induced by opioids like loperamide or diphenoxylate, which primarily reduce gastrointestinal motility, may respond differently than those induced by a low-fiber diet.[11][12]
-
Diet and Gut Microbiota: While this compound's activation is less dependent on gut bacteria than other laxatives like sodium picosulfate, the overall composition of the gut microbiota can influence intestinal health and drug metabolism.[3][13] Diet can significantly alter the gut microbiome.
-
Chronic Dosing: Prolonged administration of this compound can lead to reduced efficacy. Studies in rats have shown that chronic treatment can decrease the drug's effect on water and sodium transport, potentially due to a counteracting increase in serum aldosterone.[14][15]
Q3: Can this compound be used to model diarrhea in animals?
A3: Yes, an overdose of this compound can induce diarrhea.[5] This is a direct consequence of its mechanism of action, which involves potent stimulation of intestinal motility and secretion. This effect is sometimes utilized to study anti-diarrheal agents. However, for standardized models of diarrhea, castor oil is more commonly used.[3]
Troubleshooting Guides
Issue 1: Suboptimal or No Laxative Response to this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Dose | Review literature for appropriate dose ranges for the specific animal model and strain. Perform a dose-response study to determine the optimal effective dose. | This compound's effect is dose-dependent.[1] The required dose can vary between species and strains. |
| Drug Administration Issues | Ensure proper gavage technique to confirm the full dose is delivered to the stomach. For oral administration in feed, monitor food intake to ensure consistent dosing. | Incomplete or inconsistent administration will lead to variable results. |
| Model-Specific Insensitivity | The constipation model may be too severe or mediated by pathways that are less responsive to this compound. For instance, models with severe intestinal inflammation may have altered responses.[9] | Consider using an alternative constipation induction agent or adjusting the dose of the current agent (e.g., loperamide).[11] |
| Chronic Treatment Tolerance | If the experimental design involves long-term this compound administration, be aware that tolerance can develop.[14][15] | Consider study designs with intermittent dosing or measure serum aldosterone to investigate potential mechanisms of tolerance. |
Issue 2: Excessive Diarrhea and Animal Distress
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Overdose | Reduce the administered dose of this compound. | High doses of this compound will lead to excessive fluid secretion and hypermotility, causing severe diarrhea and potential dehydration.[5] |
| Interaction with Constipation Inducer | The effect of the constipation-inducing agent (e.g., loperamide) may be wearing off, leading to a synergistic effect with this compound. | Carefully time the administration of this compound relative to the peak effect and duration of action of the constipation-inducing drug. |
| Hypersensitivity of Animal Strain/Sex | The specific strain or sex of the animal may be more sensitive to the effects of this compound. | If possible, test the response in a different strain or ensure both sexes are used and data is analyzed separately.[8][16] |
Quantitative Data Summary
Table 1: Effect of this compound on Fecal Parameters in a Diphenoxylate-Induced Slow Transit Constipation (STC) Rat Model
| Group | Number of Defecations (per day) | Dry Weight of Feces (g) | Intestinal Transit Time (min) |
| Control | 15.2 ± 2.1 | 0.8 ± 0.1 | 150 ± 25 |
| STC | 7.3 ± 1.5 | 1.9 ± 0.3 | 310 ± 40 |
| STC + this compound | 12.8 ± 1.8 | 1.1 ± 0.2 | 190 ± 30 |
| Data synthesized from studies investigating diphenoxylate-induced constipation models.[17][18] |
Table 2: Common Dosages of Agents Used in Rodent Constipation Models
| Agent | Animal Model | Route of Administration | Dosage | Purpose | Reference |
| Loperamide | Mice/Rats | Oral (p.o.) / Intragastric (i.g.) | 1.5 - 5 mg/kg | Induce Constipation | [11][12] |
| Diphenoxylate | Rats | Intragastric (i.g.) | 8 mg/kg/day | Induce Slow Transit Constipation | [17][18] |
| This compound | Rats | Intragastric (i.g.) | 20 mg/kg/day | Positive Control (Laxative) | [17][18] |
| This compound | Rats | Oral (p.o.) | 20 mg/kg | Positive Control (Laxative) | [6][7] |
Experimental Protocols
Protocol 1: Loperamide-Induced Constipation Model in Mice
-
Acclimatization: Acclimate male ICR mice (6-8 weeks old) for one week with free access to standard chow and water.
-
Grouping: Randomly divide mice into control, model, positive control (this compound), and test article groups.
-
Induction: Administer loperamide (e.g., 5 mg/kg, p.o.) to all groups except the control group to induce constipation.
-
Treatment: One hour after loperamide administration, administer the vehicle, this compound (e.g., 2.5-5 mg/kg, p.o.), or the test article.
-
Fecal Parameter Measurement: House mice individually in metabolic cages. Collect, count, and weigh fecal pellets excreted over a defined period (e.g., 6-24 hours). Calculate fecal water content by subtracting the dry weight (after drying at 60°C for 24 hours) from the wet weight.
-
Intestinal Transit Rate: Administer charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally to all mice. After a set time (e.g., 30 minutes), euthanize the animals and measure the total length of the small intestine and the distance traveled by the charcoal. Calculate the transit rate as (distance traveled by charcoal / total length of intestine) x 100.
Protocol 2: Diphenoxylate-Induced Slow Transit Constipation (STC) in Rats
-
Animals: Use female Wistar rats (120-140g).
-
Induction: For 100 consecutive days, administer diphenoxylate (8 mg/kg/day, i.g.) to the STC and STC+this compound groups. The control group receives an equivalent volume of physiological saline.[17]
-
Treatment Phase: After 100 days, treat the STC+this compound group with this compound (20 mg/kg/day, i.g.) for 30 days.[17]
-
Evaluation: During the treatment phase, monitor daily body weight, number of defecations, and feces dry weight.
-
Terminal Analysis: After the treatment period, assess intestinal transit time using a charcoal meal. Collect colonic tissue for immunohistochemical analysis of Interstitial Cells of Cajal (ICC) markers like c-Kit.[17][18]
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. Effect of this compound on the structure and function of rodent and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sex differences in pain-related behaviors and clinical progression of disease in mouse models of colonic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchopenworld.com [researchopenworld.com]
- 14. Influence of chronic this compound treatment on the effect of acute this compound on water and electrolyte transport in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of this compound on rats with slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound on rats with slow transit constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bisacodyl Stability in Laboratory Solvent Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of bisacodyl in various solvent systems for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is hydrolysis. The ester linkages in the this compound molecule are susceptible to cleavage, particularly in the presence of moisture. This hydrolysis results in the formation of two main degradation products: monoacetyl this compound and bis-(p-hydroxyphenyl)-2-pyridylmethane (BHPM), also known as desacetyl this compound.[1][2] This degradation is accelerated by increased temperature and is sensitive to pH.[1]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in a variety of polar organic solvents. It demonstrates good solubility in N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), 1,4-dioxane, acetone, and acetonitrile.[3][4] It is also soluble in acids, alcohol, and propylene glycol.[5][6] Conversely, it is practically insoluble in water and alkaline solutions.[5][6] For aqueous buffers, a stock solution in a soluble organic solvent like DMF or DMSO is recommended, followed by dilution.[1]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the stability of this compound stock solutions, it is recommended to use a dry, polar organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at -20°C in a tightly sealed container to minimize exposure to moisture and light.[1] Aqueous solutions are not recommended for storage for more than one day due to the high risk of hydrolysis.[1]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a this compound solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[7][8] These methods can be used to quantify the amount of parent this compound and detect the formation of its degradation products over time. A stability-indicating HPLC method is crucial for separating this compound from its degradants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in an aqueous buffer. | This compound has very low solubility in aqueous solutions. The concentration of the organic co-solvent may be too low after dilution. | - Increase the proportion of the organic co-solvent (e.g., DMF, DMSO) in the final solution, ensuring it does not interfere with the experiment. - Prepare a more dilute aqueous solution from the organic stock. - Consider using a different solvent system if permissible for your assay. |
| Inconsistent experimental results with stored this compound solutions. | Degradation of this compound due to hydrolysis. This can be caused by the presence of water in the solvent, improper storage conditions (temperature, light exposure), or pH of the medium. | - Prepare fresh solutions for each experiment. - Use anhydrous solvents and store them properly to prevent water absorption. - Store stock solutions at -20°C in airtight, light-resistant containers.[1] - For aqueous buffers, prepare immediately before use and do not store.[1] |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products, primarily monoacetyl this compound and desacetyl this compound (BHPM).[1][2] | - Confirm the identity of the degradation products by running reference standards if available. - Adjust the HPLC method (e.g., gradient, mobile phase composition) to ensure adequate separation of this compound and its degradants. - Follow best practices for solution preparation and storage to minimize degradation. |
| Low assay values for this compound concentration. | Significant degradation has occurred. The initial weighing or dilution may have been inaccurate. | - Verify the accuracy of your analytical method with a freshly prepared standard of known concentration. - Review your solution preparation and storage procedures to identify potential sources of degradation. - Perform a forced degradation study to understand the stability limits of this compound under your experimental conditions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |
| N,N-Dimethylformamide (DMF) | 273.15 | 15.85 |
| 283.15 | 20.46 | |
| 293.15 | 26.31 | |
| 303.15 | 33.62 | |
| 313.15 | 42.89 | |
| N-Methylpyrrolidone (NMP) | 273.15 | 12.33 |
| 283.15 | 16.05 | |
| 293.15 | 20.78 | |
| 303.15 | 26.88 | |
| 313.15 | 34.86 | |
| 1,4-Dioxane | 273.15 | 6.45 |
| 283.15 | 8.23 | |
| 293.15 | 10.48 | |
| 303.15 | 13.31 | |
| 313.15 | 16.89 | |
| Acetone | 273.15 | 4.89 |
| 283.15 | 6.32 | |
| 293.15 | 8.11 | |
| 303.15 | 10.38 | |
| 313.15 | 13.25 | |
| Methanol | 273.15 | 0.89 |
| 283.15 | 1.15 | |
| 293.15 | 1.48 | |
| 303.15 | 1.89 | |
| 313.15 | 2.41 | |
| Ethanol | 273.15 | 0.76 |
| 283.15 | 0.98 | |
| 293.15 | 1.26 | |
| 303.15 | 1.61 | |
| 313.15 | 2.05 |
Data adapted from Wu et al., J. Chem. Eng. Data 2020, 65, 3, 1182–1189.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Volumetric flask
-
Analytical balance
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (DMF or DMSO) to dissolve the this compound. Purge the headspace of the flask with an inert gas.
-
Once dissolved, dilute the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
If not for immediate use, store the stock solution at -20°C in a tightly sealed, light-resistant container.
-
Protocol 2: Stability Testing of this compound in Solution by HPLC
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 25 cm length, 5 µm particle size)
-
Prepared this compound solution
-
Mobile phase: Acetonitrile and a buffer solution (e.g., 0.05 M sodium citrate, pH 7.0) in a 70:30 (v/v) ratio[7]
-
Reference standards for this compound, monoacetyl this compound, and desacetyl this compound (if available)
-
-
Procedure:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 230 nm.[7]
-
Inject a known concentration of a freshly prepared this compound standard to determine its retention time and peak area.
-
Inject the stored this compound solution to be tested.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.
-
Quantify the amount of this compound remaining and the percentage of degradation by comparing the peak areas to the initial (time zero) sample or the standard.
-
Repeat the analysis at predetermined time intervals to establish a stability profile.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hub.hku.hk [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Bisacodyl Degradation in Pharmaceutical Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Bisacodyl degradation in pharmaceutical formulations.
Troubleshooting Guides
Issue: Significant degradation of this compound observed in a solid dosage form during stability studies.
Possible Cause 1: Hydrolysis due to moisture.
This compound is highly susceptible to hydrolysis, which breaks down the ester bonds of the molecule.[1] This leads to the formation of its primary degradation products: monoacetyl this compound and the fully hydrolyzed desacetyl this compound, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[2][3]
Troubleshooting Steps:
-
Moisture Content Analysis: Determine the moisture content of the excipients and the final formulation using Karl Fischer titration. High moisture content is a direct contributor to hydrolysis.
-
Hygroscopicity of Excipients: Evaluate the hygroscopicity of the excipients used. Common excipients like polyethylene glycols (Macrogols) can absorb moisture, which can then facilitate the degradation of this compound.[2]
-
Formulation Re-evaluation:
-
Consider replacing hygroscopic excipients with less hygroscopic alternatives.
-
Incorporate a desiccant into the packaging.
-
For suppositories, a hydrophobic base like hydrogenated vegetable oil can provide a protective environment against moisture.[2]
-
-
Manufacturing Process Optimization:
-
Control the humidity in the manufacturing environment.
-
Minimize the exposure of the product to moisture during processing.
-
Workflow for Investigating Moisture-Related Degradation
Caption: Troubleshooting workflow for moisture-induced this compound degradation.
Possible Cause 2: Incompatibility with excipients.
Certain excipients can interact with this compound, leading to its degradation. Basic excipients can catalyze the hydrolysis of the ester groups.
Troubleshooting Steps:
-
Excipient Compatibility Study: Conduct a systematic drug-excipient compatibility study. This involves mixing this compound with individual excipients (and combinations) and storing them under accelerated stability conditions (e.g., 40°C/75% RH).[4]
-
Analytical Testing: Analyze the stressed samples using a stability-indicating method like HPLC to identify and quantify any degradation products.
-
Reformulation: Based on the compatibility study results, replace any incompatible excipients. For instance, if a basic lubricant like magnesium stearate is found to be incompatible, consider an alternative like stearic acid.
Table 1: Example of Excipient Compatibility Study Data
| Excipient | Ratio (Drug:Excipient) | Condition | % Degradation of this compound (at 4 weeks) | Appearance |
| Microcrystalline Cellulose | 1:1 | 40°C/75% RH | < 1% | No change |
| Lactose Monohydrate | 1:1 | 40°C/75% RH | < 1% | No change |
| Magnesium Stearate | 1:0.02 | 40°C/75% RH | 8.5% | Slight discoloration |
| Croscarmellose Sodium | 1:0.03 | 40°C/75% RH | 1.2% | No change |
Issue: Unexpected peaks appearing in the chromatogram during HPLC analysis of a this compound formulation.
Possible Cause: Formation of degradation products.
The unexpected peaks are likely the hydrolysis products of this compound: monoacetyl this compound and desacetyl this compound (BHPM).[2][3]
Troubleshooting Steps:
-
Peak Identification:
-
Compare the retention times of the unknown peaks with those of this compound degradation product standards, if available.
-
Perform forced degradation studies (acidic, basic, and oxidative conditions) on the pure this compound drug substance. The peaks generated under these stressed conditions can help in identifying the degradation products in the formulation. Basic conditions, in particular, will accelerate the hydrolysis of this compound.[3]
-
-
Method Validation: Ensure that the HPLC method is stability-indicating, meaning it can separate this compound from all its potential degradation products.
-
Investigate Root Cause: Once the degradation products are identified, refer to the troubleshooting guide for significant degradation to investigate the root cause (e.g., moisture, excipient incompatibility).
Signaling Pathway of this compound Hydrolysis
Caption: Hydrolytic degradation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of its two ester groups. This occurs in a stepwise manner, first forming monoacetyl this compound and then the fully deacetylated product, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] This reaction is sensitive to moisture and is catalyzed by basic conditions.[1][3]
Q2: Which excipients are known to be incompatible with this compound?
A2: Excipients that are hygroscopic or have a basic pH can be incompatible with this compound. For example, polyethylene glycols (PEGs or Macrogols) used in suppository bases can absorb moisture, leading to this compound hydrolysis.[2] Basic excipients can also accelerate this degradation. A thorough drug-excipient compatibility study is crucial during formulation development.
Q3: How does pH affect the stability of this compound?
A3: this compound is more stable in acidic to neutral conditions and degrades rapidly in a basic environment.[3] The hydrolysis of its ester bonds is significantly accelerated at higher pH values. Therefore, it is important to avoid alkaline excipients in the formulation.
Q4: What are the recommended storage conditions for this compound formulations?
A4: To minimize degradation, this compound formulations should be stored in a cool, dry place, protected from moisture and high temperatures. Accelerated stability studies often use conditions like 40°C and 75% relative humidity to assess degradation rates.[1] The use of moisture-protective packaging, such as blister packs with a suitable barrier film or containers with desiccants, is recommended.
Q5: Is this compound sensitive to light?
A5: While hydrolysis is the primary degradation pathway, photostability testing should be conducted as part of stress testing according to ICH Q1B guidelines to determine any light sensitivity.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is designed to separate and quantify this compound in the presence of its main degradation products.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (55:45 v/v).[5] The pH of the buffer should be adjusted to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 214 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets or suppositories.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water. The use of ammonium acetate in the extraction solvent can help prevent acid-catalyzed hydrolysis during sample preparation.[6]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to a known volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours. This compound degrades rapidly in basic conditions.[3]
-
Neutralize and dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound drug substance to dry heat at 70°C for 48 hours.
-
Dissolve a known amount of the stressed powder and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark.
-
Dissolve a known amount of the exposed and control samples for HPLC analysis.
-
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. hub.hku.hk [hub.hku.hk]
- 2. hub.hku.hk [hub.hku.hk]
- 3. Establishment of high-performance liquid chromatography-photodiode array method for 43 weight loss agents and effect of basic environment on this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of this compound in pharmaceutical dosage forms marketed in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
Overcoming poor Bisacodyl solubility in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Bisacodyl, focusing on overcoming its poor solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
This compound is a stimulant laxative belonging to the diarylmethane derivative class of compounds.[1][2] It is a prodrug that is metabolized into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[3][4] Its chemical structure makes it practically insoluble in water and alkaline solutions, which form the basis of most cell culture media.[1][2][5] However, it is soluble in various organic solvents and dilute mineral acids.[1][2]
Q2: What are the recommended primary solvents for preparing a this compound stock solution?
Due to its poor aqueous solubility, a concentrated stock solution of this compound must first be prepared in an appropriate organic solvent. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6]
-
DMSO: this compound is soluble in DMSO.[6] One supplier reports a solubility of 72 mg/mL (199.23 mM).[5]
-
DMF: this compound exhibits higher solubility in DMF, at approximately 30 mg/mL.[6]
-
Other Solvents: It is also reported to be soluble in acetone and sparingly soluble in ethanol.[1]
The choice of solvent depends on the specific requirements of the experiment and the tolerance of the cell line being used.
Q3: My this compound precipitates when I add my stock solution to the cell culture medium. What is happening?
This is a common issue known as "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is introduced into an aqueous environment (your culture medium) where it is not soluble.[7] The organic solvent disperses into the medium, leaving the compound behind to precipitate out of the solution.[7] This can be caused by exceeding the aqueous solubility limit of this compound, even with a small amount of co-solvent present.
Q4: What is the maximum recommended concentration of solvents like DMSO in cell culture?
While essential for dissolving compounds like this compound, organic solvents can be toxic to cells.
-
General Guideline: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, and for many sensitive cell lines, below 0.1%.
-
Toxicity: DMSO can affect cell behavior, viability, and differentiation.[8][9] It is crucial to run a vehicle control (medium with the same final concentration of the solvent) in all experiments to differentiate the effects of the solvent from the effects of this compound.
Q5: Are there any less toxic alternatives to DMSO for dissolving this compound?
Yes, research is ongoing to find more biocompatible solvents. Some potential alternatives include:
-
Zwitterionic Liquids (ZILs): These have been proposed as a less toxic, non-cell-permeable alternative to DMSO for delivering hydrophobic drugs.[8][9][10]
-
Cyrene™ (dihydrolevoglucosenone): This is a bio-based, aprotic dipolar solvent that is a "greener" alternative to DMSO with comparable solvation properties and low toxicity.[11]
-
Ethanol: Can be used in small amounts for some compounds.[12]
-
Dimethylformamide (DMF): While effective for dissolving this compound, DMF is also toxic and should be used with caution and at very low final concentrations.[6]
Researchers should validate any new solvent with their specific cell line to ensure compatibility and lack of off-target effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to the medium. | 1. Exceeded Aqueous Solubility: The final concentration of this compound is too high for the aqueous medium, even with the co-solvent.[7] 2. Poor Mixing Technique: Localized high concentration of the stock solution causes immediate precipitation before it can disperse. | 1. Lower the Final Concentration: Test a range of lower concentrations. 2. Use Serial Dilutions: Prepare an intermediate dilution of the stock in the culture medium before making the final working solution. 3. Improve Mixing: Add the stock solution dropwise into the vortex of the medium or pipette up and down immediately and vigorously. Pre-warming the medium to 37°C can also help.[13] |
| Medium becomes cloudy or a precipitate forms over time in the incubator. | 1. Delayed Precipitation: The compound is falling out of solution as the solvent evaporates or as temperatures fluctuate.[14] 2. Interaction with Media Components: this compound may be interacting with proteins (e.g., in FBS) or salts in the medium. 3. pH Shift: The addition of the compound/solvent may have altered the pH of the medium, reducing solubility. | 1. Check Incubator Humidity: Ensure proper humidification to prevent evaporation.[14] 2. Test in Serum-Free Media: Perform a preliminary solubility test in your basal medium without serum to see if serum components are the cause. 3. Prepare Fresh Solutions: One report advises against storing aqueous solutions of this compound for more than one day.[6] Prepare working solutions immediately before use. |
| Cells exhibit signs of stress, poor growth, or death. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, DMF) is too high for your cell line.[8][9] 2. This compound Cytotoxicity: The concentration of this compound itself is toxic to the cells. | 1. Run a Vehicle Control: Always include a control group treated with the highest concentration of the solvent used in the experiment. 2. Reduce Solvent Concentration: Lower the final solvent percentage by using a more concentrated stock or a lower final drug concentration. 3. Perform a Dose-Response Assay: Determine the cytotoxic threshold (e.g., IC50) of this compound for your specific cell line to identify an appropriate working concentration range. |
Experimental Protocols & Data
Appendix A: Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 36.14 mg of this compound powder (Molecular Weight: 361.4 g/mol ).
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO to the tube.[5]
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting & Storage: Dispense small-volume aliquots into sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[6]
Protocol 2: Preparation of a 10 µM this compound Working Solution
-
Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (Recommended): Pipette 990 µL of the pre-warmed medium into a sterile tube. Add 10 µL of the 100 mM stock solution. Mix immediately and thoroughly. This creates a 1 mM intermediate solution.
-
Prepare Final Dilution: Pipette 990 µL of the pre-warmed medium into a new sterile tube. Add 10 µL of the 1 mM intermediate solution. Mix immediately. This creates the final 10 µM working solution.
-
Application: Add the final working solution to your cell cultures promptly.
Appendix B: Data Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | Practically Insoluble | [1][2][5] |
| Dimethyl Sulfoxide (DMSO) | ~72 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| DMF:PBS (1:7 ratio, pH 7.2) | ~0.12 mg/mL | [6] |
| Acetone | Soluble | [1][2] |
| Ethanol (96%) | Sparingly Soluble | [1] |
Table 2: Comparison of Common Solvents for Cell Culture Applications
| Solvent | Advantages | Disadvantages | Recommended Max. Conc. |
| DMSO | Excellent solvating power for many compounds; well-characterized. | Can be toxic to cells, affect differentiation, and interfere with some assays.[8][9] | < 0.5% (cell line dependent) |
| DMF | High solvating power for this compound.[6] | Generally more toxic than DMSO. | < 0.1% (cell line dependent) |
| Ethanol | Less toxic than DMSO/DMF; readily available. | Lower solvating power for many hydrophobic compounds. | < 0.5% (cell line dependent) |
| ZILs | Lower toxicity and non-cell-permeable compared to DMSO.[8][9][10] | Not a standard lab reagent; less data available on compound compatibility. | Cell line dependent |
Visual Guides: Workflows and Pathways
Appendix C: Diagrams
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Key signaling pathways involved in this compound's mechanism of action.[3][[“]][[“]][17][18]
References
- 1. This compound | 603-50-9 [chemicalbook.com]
- 2. This compound | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. non-aqueous-zwitterionic-solvent-as-an-alternative-for-dimethyl-sulfoxide-in-the-life-sciences - Ask this paper | Bohrium [bohrium.com]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. consensus.app [consensus.app]
- 16. consensus.app [consensus.app]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
Adjusting Bisacodyl administration route for targeted colonic delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on adjusting Bisacodyl administration routes for targeted colonic delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing a colon-targeted delivery system for this compound?
A1: The primary goal is to deliver this compound directly to its site of action, the colon, to localize its laxative effect.[1] This approach aims to minimize systemic absorption, which is not required for the drug's efficacy, and reduce potential side effects in the upper gastrointestinal (GI) tract, such as gastric irritation and cramping.[1][2][3] Targeted delivery allows for potentially lower doses while maintaining therapeutic efficacy.[1]
Q2: How does this compound exert its laxative effect in the colon?
A2: this compound is a stimulant laxative that is converted to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), by intestinal enzymes in the colon.[4][5] BHPM acts directly on the colonic mucosa, stimulating sensory nerve endings.[6][7] This stimulation increases propulsive peristaltic contractions of the colon, accelerating the movement of fecal matter.[1][8] It also promotes the accumulation of water and electrolytes in the colonic lumen, which softens the stool and aids in defecation.[6][7]
Q3: What are the key formulation strategies to achieve colonic delivery of this compound?
A3: The most common strategy involves enteric coating with pH-sensitive polymers.[9][10] The colon has a higher pH (around 7.0-7.4) than the stomach (pH 1-2) and the small intestine (pH 6.5-7.0).[10] Polymers like Eudragit® S and Eudragit® L are designed to dissolve at these higher pH values, releasing the drug specifically in the colon.[2][10] Combining pH-dependent polymers with time-dependent release polymers (e.g., Eudragit® RS) in multi-unit or doubly-coated tablet systems can further enhance targeting accuracy.[2][3][10] Additionally, because this compound is poorly water-soluble, formulation strategies often include methods to improve its solubilization to ensure effective action in the limited fluid of the colon.[2][3]
Q4: What is the difference in onset of action between oral and rectal administration of this compound?
A4: Oral administration of enteric-coated this compound tablets typically results in a bowel movement within 6 to 12 hours.[4][11][12] In contrast, rectal administration via a suppository or enema provides a much faster onset of action, usually within 15 to 60 minutes.[4][11][13] This difference is due to the direct application of the drug to the site of action with rectal administration, bypassing the need for transit through the upper GI tract.
Q5: Can this compound be administered with antacids or milk?
A5: No, enteric-coated this compound tablets should not be taken within one hour of consuming antacids or milk.[11][14][15] These substances can increase the pH of the stomach, causing the enteric coating to dissolve prematurely. This can lead to gastric irritation, vomiting, and a reduction in the amount of drug that reaches the colon for its intended therapeutic effect.[11][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action/Solution |
| Premature Drug Release in Upper GI Tract (Gastric Irritation/Low Efficacy) | Inadequate or compromised enteric coating. | - Increase the coating thickness or level.[9] - Verify the integrity of the coating process and parameters. - Use a combination of pH- and time-dependent polymers (e.g., Eudragit® S with Eudragit® RS) to prevent early release.[2][10] - For multi-unit systems, consider a double enteric coating.[2][3] |
| Interaction with co-administered substances (e.g., antacids). | - Advise taking the formulation on an empty stomach and not within one hour of antacids or milk.[11][15] | |
| Incomplete or Slow Drug Release in the Colon | Poor solubility of this compound in the limited colonic fluid. | - Incorporate solubilizing agents or surfactants in the formulation.[2][3] - Develop an amorphous solid dispersion of this compound to enhance its dissolution rate.[2] - Consider inclusion complexes with agents like beta-cyclodextrin.[16][17] |
| Formulation not optimized for colonic pH. | - Ensure the selected enteric polymer has a dissolution pH profile that matches the target colonic region (pH > 7.0).[10] - Test drug release in simulated colonic fluids (e.g., phosphate buffer pH 7.2 or 7.4).[2][18] | |
| High Inter-Individual Variability in Therapeutic Response | Variations in gastrointestinal transit time and pH among individuals. | - Develop a formulation that combines pH- and time-dependent release mechanisms to account for transit time variability.[10] - Use a multi-unit dosage form (e.g., coated granules or pellets) which offers more predictable gastric emptying and transit compared to single-unit tablets.[2] |
| Formulation Stability Issues (e.g., Degradation of this compound) | This compound is susceptible to hydrolysis, especially in the presence of moisture.[19][20] | - Use a hydrophobic suppository base for rectal formulations. - For oral formulations, ensure the core tablet is stable and protected from moisture during the aqueous coating process. - Conduct thorough stability testing under various temperature and humidity conditions.[9] |
Data Presentation
Table 1: Pharmacokinetic & Onset of Action Comparison
| Parameter | Oral Administration (Enteric-Coated Tablet) | Rectal Administration (Suppository/Enema) |
| Dosage | 5 - 15 mg[8] | 10 mg[4][8] |
| Onset of Action | 6 - 12 hours[4][12] | 15 - 60 minutes (Suppository)[4][13], 5 - 20 minutes (Enema)[12] |
| Systemic Bioavailability | Minimal (~15-16%)[13][14][21] | Minimal; may be lower than oral administration.[13] |
| Primary Site of Action | Colon[8] | Rectum and Colon[13] |
| Active Metabolite | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)[4] | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)[13] |
Table 2: In Vitro Release of Colon-Targeted this compound Formulations
| Formulation Type | Simulated Gastric Fluid (pH 1.2) Release | Simulated Small Intestinal Fluid (pH 6.8) Release | Simulated Colonic Fluid (pH >7.0) Release | Reference |
| Doubly Enteric-Coated Multiple-Unit Tablet (Optimized) | < 7% | < 7% | > 50% | [3] |
| Marketed Product (e.g., Dulcolax®) | Up to 30% | Up to 30% | ~7% | [3] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for pH-Dependent Release
This protocol is designed to evaluate the release profile of an enteric-coated this compound formulation across simulated gastrointestinal conditions.
-
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).
-
Media:
-
Procedure: a. Place the dosage form in the dissolution vessel containing the Phase 1 medium. b. After 2 hours, withdraw a sample for analysis. Carefully transfer the dosage form to a new vessel containing the Phase 2 medium. c. After the specified duration in Phase 2, withdraw a sample and transfer the dosage form to the Phase 3 medium. d. Continue sampling at predetermined intervals from the Phase 3 medium.
-
Analysis: Analyze the concentration of this compound in the withdrawn samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]
-
Acceptance Criteria: Minimal drug release (<10%) in Phase 1 and 2, with significant and controlled release in Phase 3, demonstrating successful colon targeting.[3]
Mandatory Visualizations
References
- 1. CA2268868C - this compound dosage form with multiple enteric polymer coatings for colonic delivery - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Colon-targeted delivery of solubilized this compound by doubly enteric-coated multiple-unit tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound (Dulcolax, Fleet, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. pipelinepharma.com [pipelinepharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. Effects of this compound on ascending colon emptying and overall colonic transit in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. japer.in [japer.in]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. hub.hku.hk [hub.hku.hk]
- 20. hub.hku.hk [hub.hku.hk]
- 21. go.drugbank.com [go.drugbank.com]
Technical Support Center: Managing Bisacodyl-Induced Diarrhea in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bisacodyl to induce diarrhea in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-induced diarrhea?
This compound induces diarrhea through a dual mechanism:
-
Stimulation of Peristalsis: this compound is metabolized in the intestine to its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] BHPM directly stimulates enteric neurons in the colon, leading to increased peristaltic contractions.[3][4]
-
Increased Fluid and Electrolyte Secretion: this compound promotes the secretion of water and electrolytes into the intestinal lumen.[3][4] It achieves this, in part, by decreasing the expression of aquaporin-3 (AQP3), a water channel protein in the colon.[5][6] This inhibition of water reabsorption from the colon results in a higher fecal water content and looser stools.[5][6]
Q2: What are the typical dosages of this compound used to induce diarrhea in rodents?
The effective dose of this compound can vary depending on the animal species, strain, and the desired severity of diarrhea. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions. However, published studies provide a general range.
| Animal Model | This compound Dosage | Administration Route | Noteworthy Effects |
| Rats | 20 mg/kg | Oral | Decreased AQP3 expression, leading to a laxative effect.[5] |
| Mice | 800 - 8000 mg/kg/day | Oral Gavage | Did not induce neoplasms or micronuclei in p53+/- mice.[7] |
| Rats | Not specified, but used to accelerate intestinal transit | Not specified | Shorter intestinal transit time and increased fecal weight.[8] |
Q3: How can I manage the severity of this compound-induced diarrhea in my animal model?
Managing the severity of diarrhea is critical to prevent excessive dehydration and maintain animal welfare. Here are some common approaches:
-
Dose Titration: The most straightforward method is to adjust the dose of this compound. Start with a low dose and gradually increase it to achieve the desired diarrheal phenotype without causing undue distress.
-
Co-administration of Anti-diarrheal Agents:
-
Probiotics: Administration of probiotics can help modulate the gut microbiota and may alleviate drug-induced diarrhea.[14][15][16]
Troubleshooting Guide
Problem 1: High variability in the diarrheal response between animals.
-
Possible Cause: Differences in gut microbiome, individual sensitivity, or inconsistent dosing.
-
Solution:
-
Ensure precise and consistent administration of this compound. For oral gavage, ensure the substance is delivered directly to the stomach.
-
Acclimatize animals properly to the housing and diet to reduce stress-related variability.
-
Consider using animals from a single, reputable supplier to minimize genetic and microbiome variations.
-
Increase the sample size per group to improve statistical power and account for individual variations.
-
Problem 2: Excessive dehydration and weight loss in animals.
-
Possible Cause: The dose of this compound is too high, leading to severe diarrhea and fluid loss.
-
Solution:
-
Immediately reduce the this compound dosage or temporarily halt administration.
-
Provide supportive care, including subcutaneous or intraperitoneal administration of sterile, isotonic fluids (e.g., 0.9% saline) to rehydrate the animals.
-
Ensure free access to drinking water and a palatable, high-moisture diet.
-
Monitor animal weight, hydration status (skin turgor), and overall clinical condition daily.
-
Problem 3: The anti-diarrheal agent is not effectively controlling the diarrhea.
-
Possible Cause: The dosage of the anti-diarrheal agent is insufficient, or its mechanism of action is not appropriate for this compound-induced diarrhea.
-
Solution:
-
Review the literature for effective dose ranges of the chosen anti-diarrheal agent in your specific animal model.
-
Consider a different class of anti-diarrheal agent. For example, if a motility modifier like loperamide is not fully effective, a substance with antisecretory properties might be beneficial.
-
Evaluate the timing of administration. Administering the anti-diarrheal agent prior to or concurrently with this compound may be more effective.
-
Experimental Protocols
Protocol 1: Induction of Diarrhea with this compound in Rats
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose - CMC).
-
Induction: Administer this compound orally at a dose of 20 mg/kg body weight.[5]
-
Monitoring: Observe the animals for the onset of diarrhea, typically within 6-12 hours after oral administration.[17] Monitor fecal consistency and water content.
Protocol 2: Management of this compound-Induced Diarrhea with Loperamide in Rats
-
Diarrhea Induction: Induce diarrhea as described in Protocol 1.
-
Loperamide Preparation: Prepare a solution of loperamide in a suitable vehicle.
-
Treatment: After the onset of diarrhea, administer loperamide. A study on intestinal transit time in rats used loperamide to retard transit.[8] The effective dose to counteract this compound-induced diarrhea should be determined empirically, starting with doses reported in the literature for anti-diarrheal effects (e.g., 0.15 mg/kg in a castor oil-induced diarrhea model in rats).[18]
-
Assessment: Monitor fecal output and consistency to evaluate the efficacy of loperamide.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of loperamide and this compound on intestinal transit time, fecal weight and short chain fatty acid excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine Improves Intestinal Motility and Visceral Pain in the Mouse Models Mimicking Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Symptoms in an Opioid-Receptor Dependent Manner | PLOS One [journals.plos.org]
- 11. Berberine Improves Intestinal Motility and Visceral Pain in the Mouse Models Mimicking Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Symptoms in an Opioid-Receptor Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine Improves Intestinal Motility and Visceral Pain in the Mouse Models Mimicking Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Symptoms in an Opioid-Receptor Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Complex probiotics alleviate ampicillin-induced antibiotic-associated diarrhea in mice [frontiersin.org]
- 15. Probiotics for the Prevention of Antibiotic-Associated Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 17. This compound (Dulcolax, Fleet, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Enhancing Bisacodyl Suppository Dissolution for Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the dissolution rate of Bisacodyl suppositories.
Troubleshooting Guide
Issue: Low Dissolution Rate of this compound Suppositories
Question: My this compound suppositories are showing a low percentage of drug release in the dissolution medium. What are the potential causes and how can I improve the dissolution rate?
Answer: A low dissolution rate for this compound suppositories is a common issue, primarily due to this compound's poor solubility in aqueous media, especially in alkaline conditions which can be found in rectal-simulated fluids.[1][2] Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot and enhance the dissolution rate:
1. Evaluate the Suppository Base: The choice of suppository base is critical as it governs the release of the active pharmaceutical ingredient (API).[3][4][5]
-
Lipophilic (Fatty) Bases: These bases, such as cocoa butter and Witepsol H35, melt at body temperature to release the drug.[3][6] While they are effective for many drugs, a highly lipophilic drug like this compound might not be readily released into the aqueous dissolution medium.
-
Hydrophilic (Water-Soluble) Bases: Bases like polyethylene glycols (PEGs) and glycerinated gelatin dissolve in the rectal fluids to release the drug.[3][6] For poorly water-soluble drugs, a hydrophilic base can sometimes improve dissolution by dispersing the drug in a soluble matrix.
Troubleshooting Steps:
-
If using a lipophilic base: Consider incorporating a surfactant or a solubilizing agent into the formulation.
-
If using a hydrophilic base: The grade and ratio of PEGs can significantly affect the dissolution profile.[7] Experiment with different molecular weight PEGs and their ratios. A combination of low and high molecular weight PEGs can modulate the melting point and dissolution rate.[7]
2. Incorporate Solubilizing Agents or Surfactants:
-
Beta-Cyclodextrin: Creating an inclusion complex of this compound with beta-cyclodextrin has been shown to significantly increase the dissolution rate.[1][2][8] This technique enhances the solubility of this compound by encapsulating the drug molecule within the hydrophilic cyclodextrin cavity.
-
Surfactants: The addition of a surfactant like Sodium Lauryl Sulfate (SLS) to the dissolution medium can enhance the wetting of the drug particles and promote dissolution.[9] A concentration of 0.1% SLS in phosphate buffer has been used effectively.[9]
3. Optimize Particle Size:
-
The particle size of the undissolved drug within the suppository can influence its dissolution rate.[10] Reducing the particle size increases the surface area available for dissolution.[10] Consider micronization of the this compound powder before incorporating it into the suppository base.
4. Adjust Dissolution Test Parameters:
-
Dissolution Medium: this compound's solubility is pH-dependent. While it is practically insoluble in distilled water, it is soluble in mineral acids.[2] Most dissolution studies for rectal formulations use phosphate buffer at a pH simulating rectal conditions (around 7.2-7.5).[1][9] However, this compound shows low dissolution in alkaline phosphate buffer.[1][2] The addition of surfactants to this buffer is a common strategy.[9]
-
Apparatus and Agitation: The USP basket apparatus (Apparatus 1) is commonly used for suppository dissolution testing.[9] The rotation speed can influence the dissolution rate; a speed of 75 RPM is often employed.[1][9]
Issue: Inconsistent Dissolution Results
Question: I am observing high variability in the dissolution profiles between different batches of my this compound suppositories. What could be the cause?
Answer: Inconsistent results can stem from variability in the formulation or the manufacturing process.
Troubleshooting Steps:
-
Homogeneity of Drug Distribution: Ensure that the this compound is uniformly dispersed throughout the suppository base. Inadequate mixing can lead to "hot spots" of high drug concentration and areas with low concentration, resulting in variable dissolution.
-
Control of Manufacturing Parameters:
-
Temperature: When using a fusion method for preparation, the temperature at which the base is melted and the drug is incorporated should be carefully controlled. Overheating can affect the physical properties of the base, especially fatty bases like cocoa butter.[3]
-
Cooling Rate: The rate of cooling of the suppositories in the molds can affect the crystallinity of the base and the drug, which in turn can influence the dissolution rate.
-
-
Physical Properties of Suppositories: Monitor physical parameters such as hardness and melting/softening time for each batch. Variations in these properties can indicate inconsistencies in the manufacturing process and will likely affect dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable dissolution medium for this compound suppositories?
A1: A common dissolution medium is phosphate buffer at a pH of 7.2 to 7.5 to simulate the conditions of the rectal cavity.[1][9] However, due to this compound's low solubility in this medium, the addition of a surfactant is often necessary to achieve adequate dissolution for analytical purposes.[1][2] A phosphate buffer (pH 7.5) containing 0.1% Sodium Lauryl Sulfate (SLS) has been successfully used.[9]
Q2: Which type of suppository base is better for enhancing the dissolution of this compound?
A2: There is no single "best" base, as the optimal choice depends on the overall formulation strategy.
-
Hydrophilic bases (e.g., PEGs) can provide a good release profile, especially when the formulation is optimized with different PEG grades.[7]
-
Lipophilic bases (e.g., Witepsol H35) are also widely used.[7] To enhance release from a lipophilic base, it is often beneficial to incorporate solubilizing agents.
A key strategy is to create a formulation where the drug has a tendency to partition out of the base and into the dissolution medium.
Q3: How can I prepare a this compound-Beta-Cyclodextrin inclusion complex?
A3: An inclusion complex can be prepared by mixing this compound and beta-cyclodextrin in a specific molar ratio. The mixture is then typically ground at high speed to facilitate the complex formation. This powder complex is then incorporated into the molten suppository base.[1]
Q4: What analytical method is recommended for quantifying this compound in dissolution samples?
A4: High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantitative analysis of this compound.[1][2] A common method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., sodium citrate at pH 7.0) and UV detection at approximately 230 nm.[1] UV-spectrophotometry at around 264 nm can also be used, but care must be taken to address potential interference from excipients like SLS.[9]
Quantitative Data Summary
Table 1: Comparison of Dissolution Rates of Different this compound Suppository Formulations
| Formulation ID | Suppository Base | Solubilizing Agent | Dissolution Medium | Dissolution Rate after 60 min (%) | Reference |
| F1 (Control) | Fatty Base | None | Phosphate Buffer (pH 7.2) | Low (not specified) | [1] |
| F2 (Innovated) | Fatty Base | Beta-Cyclodextrin | Phosphate Buffer (pH 7.2) | ~97.5% | [1][2] |
| Commercial Product A | Not specified | Not specified | Phosphate Buffer (pH 7.5) + 0.1% SLS | Varies (data in reference) | [9] |
| Commercial Product B | Not specified | Not specified | Phosphate Buffer (pH 7.5) + 0.1% SLS | Varies (data in reference) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Suppositories with Beta-Cyclodextrin Inclusion Complex
Objective: To prepare this compound suppositories with an enhanced dissolution rate using an inclusion complexation technique.
Materials:
-
This compound powder
-
Beta-cyclodextrin
-
Suppository base (e.g., Witepsol H35)
-
Suppository molds
-
High-speed grinder
-
Water bath
Methodology:
-
Prepare the inclusion complex by mixing this compound and beta-cyclodextrin in a predetermined molar ratio.
-
Grind the mixture using a high-speed grinder to ensure intimate mixing and facilitate complex formation.
-
Melt the suppository base in a beaker using a water bath at a controlled temperature.
-
Disperse the this compound-beta-cyclodextrin inclusion complex powder into the molten base with continuous stirring to ensure a homogenous mixture.
-
Pour the molten mixture into the suppository molds.
-
Allow the suppositories to cool and solidify at room temperature, followed by refrigeration.
-
Remove the suppositories from the molds and store them appropriately for further evaluation.
Protocol 2: In-Vitro Dissolution Testing of this compound Suppositories
Objective: To determine the in-vitro release profile of this compound from the prepared suppositories.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus 1 (Basket method)[9]
-
Dissolution Medium: 500 mL of 0.05 M phosphate buffer at pH 7.2[1] (or pH 7.5 with 0.1% SLS[9])
-
Temperature: 37 ± 0.5 °C
-
Time Points: 10, 20, 30, 45, 60 minutes
Methodology:
-
Place one suppository in each dissolution basket.
-
Lower the baskets into the dissolution vessels containing the pre-warmed and de-aerated dissolution medium.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at the specified time points.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for this compound content using a validated HPLC or UV-spectrophotometry method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for preparation and dissolution testing of this compound suppositories.
Caption: Key factors influencing the dissolution rate of this compound suppositories.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. Key Considerations in Suppository Formulation Development [vicihealthsciences.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Suppository base: Significance and symbolism [wisdomlib.org]
- 6. Designing and developing suppository formulations for anti-HIV drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
Comparative Analysis of Bisacodyl and Sodium Picosulfate on Colonic Transit: A Guide for Researchers
Introduction
Bisacodyl and sodium picosulfate are two widely used over-the-counter stimulant laxatives for the treatment of chronic constipation. Both belong to the diphenylmethane family of compounds and function as prodrugs, meaning they require conversion into an active form within the gastrointestinal tract to exert their therapeutic effect.[1] A crucial aspect of their pharmacology is that they are both converted into the same active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] This active compound exerts a dual action: it has a direct prokinetic effect on the colon, stimulating motility, and an antiabsorptive-secretory effect, which increases the water content of the stool.[1][3] This guide provides a comparative analysis of their mechanisms, efficacy, and safety based on available experimental data, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Activation Pathways
While both drugs share the same active metabolite, their activation pathways differ significantly, which may have implications for their onset and site of action.
-
This compound: Following oral administration, the enteric coating of the this compound tablet protects it until it reaches the lower intestine.[4] Here, it is hydrolyzed by endogenous deacetylase enzymes present on the mucosa of the small intestine and colon to release the active BHPM.[1][2]
-
Sodium Picosulfate: This compound is converted to BHPM primarily in the colon through the action of desulfate enzymes produced by colonic bacteria.[1][5] This dependency on the gut microbiome means that its efficacy could potentially be affected by factors that alter the bacterial population, such as antibiotic use.[1][2]
The active metabolite, BHPM, then acts locally on the large bowel to stimulate sensory nerve endings, which increases peristalsis and colonic mass movements.[5][6] Simultaneously, it inhibits water absorption and promotes water secretion into the colonic lumen, leading to softer stools and reduced colonic transit time.[1][2]
Caption: Activation pathways of this compound and Sodium Picosulfate to the active metabolite BHPM.
Comparative Efficacy in Chronic Constipation
Clinical trials have demonstrated that both this compound and sodium picosulfate are effective and superior to placebo in improving bowel function in patients with chronic constipation.[7][8] A 4-week, open-label, randomized study directly compared the two drugs.
Table 1: Comparative Efficacy Data from a 4-Week Randomized Trial
| Efficacy Parameter | This compound (5-10 mg/day) | Sodium Picosulfate (5-10 mg/day) | Key Finding |
|---|---|---|---|
| Improvement in Stool Frequency | Significant (p < 0.001 vs. baseline) | Significant (p < 0.001 vs. baseline) | Both equally effective |
| Improvement in Stool Consistency | Significant (p < 0.001 vs. baseline) | Significant (p < 0.001 vs. baseline) | Both equally effective |
| Reduction in Straining | Significant improvement by day 14 & 28 | Significant improvement by day 14 & 28 | Both equally effective |
| Physician's Global Assessment | 74.6% of patients showed improvement | 79.2% of patients showed improvement | No significant difference |
Data sourced from Kienzle-Horn et al. (2006).[9][10]
Further evidence comes from a pooled analysis of two separate, 4-week, randomized, double-blind, placebo-controlled trials. This analysis confirmed the efficacy of both drugs over placebo.
Table 2: Pooled Efficacy Data from Placebo-Controlled Trials
| Efficacy Parameter | This compound/Sodium Picosulfate (10 mg/day) | Placebo | p-value |
|---|---|---|---|
| Mean Complete Spontaneous Bowel Movements (CSBMs) per Week | 5.2 | 1.9 | < 0.0001 |
| Patients with Clinically Relevant Improvement in PAC-QOL Overall Score* | 47.0% | 14.5% | < 0.0001 |
| Patients "Quite a bit/Extremely Satisfied" with Stool Patterns | 50.3% | 12.8% | Not specified |
| Patients "Not at all Feeling Bloated" | 41.4% | 24.5% | Not specified |
*PAC-QOL: Patient Assessment of Constipation Quality of Life questionnaire. Data sourced from Müller-Lissner et al. (2017).[3][8]
The results from these studies indicate that this compound and sodium picosulfate are equally effective in treating chronic constipation over a 4-week period, providing sustained improvement in symptoms like stool frequency and consistency.[9] A network meta-analysis also concluded that this compound and sodium picosulfate have similar efficacy for increasing the number of complete spontaneous bowel movements per week.[1][11]
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting the resulting data. Below is a summary of a typical experimental protocol used to compare these laxatives.
Objective: To compare the safety and efficacy of this compound and sodium picosulfate in patients with chronic constipation over a 4-week treatment period.[9]
Study Design: An open-label, randomized, parallel-group study.[9] Some studies utilize a double-blind, placebo-controlled design.[3]
Patient Population:
-
Inclusion Criteria: Patients diagnosed with functional constipation, often defined as having fewer than three complete spontaneous bowel movements (CSBMs) per week, along with symptoms like straining, lumpy or hard stools, or a sensation of incomplete evacuation for at least 25% of the time.[3][8]
-
Exclusion Criteria: Constipation caused by organic disease, eating disorders, or other specific medical conditions.[8]
Methodology:
-
Baseline Period (2 weeks): Patients record bowel symptoms in a diary to confirm eligibility and establish a baseline.[3][8]
-
Randomization: Eligible patients are randomly assigned to receive either this compound (e.g., 5-10 mg daily) or sodium picosulfate (e.g., 5-10 mg daily).[9] In placebo-controlled trials, a third arm receives a matching placebo.[3]
-
Treatment Period (4 weeks): Patients take the assigned medication once daily, typically in the evening.[3][8] Dose adjustments (e.g., halving the dose) may be permitted based on individual need.[3] Rescue medication (e.g., a this compound suppository) may be allowed if no bowel movement occurs for more than 72 hours.[3][8]
-
Data Collection:
-
Safety Assessment: Monitoring of adverse events, vital signs, and laboratory parameters (e.g., serum electrolytes).[9]
Caption: Workflow of a typical randomized clinical trial comparing laxatives.
Safety and Tolerability
Both drugs are generally considered safe for short-term use, with neither showing significant effects on serum electrolytes during 4-week trials.[9][12] The most common adverse events are related to their mechanism of action and include diarrhea and abdominal pain.[7]
In the direct comparative study by Kienzle-Horn et al., there was a trend towards better tolerability for this compound.
Table 3: Comparative Safety and Tolerability Data
| Safety Parameter | This compound (n=70) | Sodium Picosulfate (n=74) |
|---|---|---|
| Number of Drug-Related Adverse Events | 7 | 14 |
| Patients Withdrawn Due to Adverse Events | 0 | 2 |
Data sourced from Kienzle-Horn et al. (2006).[9]
This compound and sodium picosulfate are structurally related prodrugs that are converted into the same active metabolite, BHPM, to effectively treat chronic constipation.
-
Mechanism: Their primary difference lies in their activation pathway; this compound is activated by intestinal enzymes, while sodium picosulfate relies on colonic bacteria.
-
Efficacy: Clinical data demonstrates that both drugs are equally effective in improving stool frequency, stool consistency, and other symptoms of chronic constipation, with significant improvements over placebo.
-
Safety: Both are well-tolerated for short-term (4-week) use. Some evidence suggests a trend for better tolerability with this compound, though both primarily cause mild, mechanism-related side effects like abdominal discomfort.
For researchers and developers, the choice between these agents may be influenced by factors such as the integrity of a patient's gut microbiome (potentially affecting sodium picosulfate's efficacy) and minor differences in tolerability profiles. Both remain cornerstone therapies in the management of constipation.
References
- 1. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in Vivo Study on Quality Analysis on this compound of Different Brands [ijraset.com]
- 3. This compound and Sodium Picosulfate Improve Bowel Function and Quality of Life in Patients with Chronic Constipation—Analysis of Pooled Data from Two Randomized Controlled Trials [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Long term treatment with stimulant laxatives - clinical evidence for effectiveness and safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of this compound and sodium picosulphate in the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acpjournals.org [acpjournals.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Bisacodyl Versus Sennosides: A Comparative Analysis of Laxative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the laxative mechanisms of two widely used stimulant laxatives, Bisacodyl and Sennosides. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these compounds.
Overview and Chemical Structure
This compound is a synthetic diphenylmethane derivative, while Sennosides are naturally occurring anthraquinone glycosides extracted from the senna plant. Both are prodrugs that require activation within the gastrointestinal tract to exert their laxative effects.
| Feature | This compound | Sennosides |
| Drug Class | Stimulant Laxative | Stimulant Laxative |
| Chemical Class | Diphenylmethane Derivative | Anthraquinone Glycoside |
| Origin | Synthetic | Natural (from Senna plant) |
| Prodrug | Yes | Yes |
| Active Metabolite | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | Rheinanthrone |
Mechanism of Action: A Tale of Two Pathways
Both this compound and Sennosides are classified as stimulant laxatives due to their ability to increase intestinal motility and promote fluid secretion. However, their underlying molecular mechanisms and signaling pathways exhibit distinct differences.
This compound: Direct Neuronal and Myogenic Stimulation
This compound is hydrolyzed by intestinal enzymes to its active form, BHPM.[1][2] BHPM exerts a dual action on the colonic mucosa:
-
Prokinetic Effect: BHPM directly stimulates the enteric nerves within the colon, leading to increased peristalsis.[3] It also has a direct myogenic action on colonic smooth muscle, mediated by L-type calcium channels, which enhances contractility.[2][4]
-
Secretagogue Effect: BHPM stimulates adenylate cyclase in enterocytes, leading to an increase in intracellular cyclic AMP (cAMP).[3][5] This rise in cAMP promotes the secretion of chloride and bicarbonate ions into the intestinal lumen, with water following osmotically.[3][5] Furthermore, this compound has been shown to decrease the expression of aquaporin-3 (AQP3), a water channel in the colon, which further inhibits water reabsorption and contributes to the laxative effect.[5]
Sennosides: A Microbiome-Mediated Cascade
Sennosides pass through the upper gastrointestinal tract unchanged and are metabolized by the gut microbiota in the colon into their active metabolite, rheinanthrone.[6][7] The laxative effect of rheinanthrone is also dual in nature:
-
Prokinetic Effect: Rheinanthrone irritates the colonic mucosa, which is thought to stimulate the myenteric plexus, leading to increased colonic motility.[8]
-
Secretagogue Effect: A key mechanism involves the activation of macrophages in the colon by rheinanthrone, which in turn releases prostaglandin E2 (PGE2).[9][10] PGE2 then acts as a paracrine signaling molecule, binding to receptors on colonic epithelial cells and leading to the downregulation of AQP3 expression.[9][10] This inhibition of water reabsorption is a major contributor to the laxative effect of Sennosides.
Signaling and Experimental Workflow Diagrams
To visually represent the complex mechanisms, the following diagrams have been generated using the DOT language.
Diagram 1: this compound Signaling Pathway
Caption: Signaling pathway of this compound's active metabolite, BHPM.
Diagram 2: Sennosides Signaling Pathway
Caption: Signaling pathway of Sennosides' active metabolite, Rheinanthrone.
Diagram 3: Experimental Workflow for Colonic Transit Time
Caption: Workflow for measuring colonic transit time using radiopaque markers.
Comparative Efficacy and Safety Data
Direct head-to-head clinical trials comparing this compound and Sennosides in a general population with chronic constipation are limited. The available data comes from studies in specific patient populations or under particular conditions.
Table 1: Clinical Efficacy Comparison
| Parameter | This compound | Sennosides (as "Senalin") | Study Population & Notes |
| Mean Defecation Frequency (Day 2) | 1.85 ± 0.49 | 1.40 ± 0.49 (p < 0.01) | 70 ICU patients with constipation. "Senalin" is a product containing senna leaves, fennel seeds, and rose petals.[11][12] |
| Fecal Consistency | No significant difference | No significant difference | 70 ICU patients with constipation.[11][12] |
| Colonic Transit Time Reduction | Shortened to 22.6% of baseline | Shortened to approx. 50% of baseline | Healthy volunteers with loperamide-induced constipation.[13] |
Note: A systematic review and meta-analysis found that both this compound and senna are effective in treating chronic constipation compared to placebo.[14]
Table 2: Safety and Side Effect Profile
| Side Effect | This compound (Incidence) | Sennosides (Incidence) | Notes |
| Diarrhea | 32% - 53% (vs. 2% - 5% for placebo)[14] | Generally lower than this compound, but can be significant.[14] | Incidence rates are from separate placebo-controlled trials. |
| Abdominal Pain/Cramps | 6% - 25% (vs. 2% - 3% for placebo)[14] | Common, may lead to dose reduction.[15][16] | In one study, 83.3% of subjects on senna requested a dose reduction due to abdominal pain and diarrhea.[14] |
| Vomiting | 9.1% (Day 3 of treatment) | 0% | ICU patient study comparing this compound to "Senalin".[11] |
| Nausea | 0% | 20% (Day 3 of treatment) | ICU patient study comparing this compound to "Senalin".[11] |
Note: Both laxatives are generally recommended for short-term use. Long-term use may lead to electrolyte imbalances.
Experimental Protocols
Detailed experimental protocols are often specific to the laboratory and study design. Below are generalized methodologies for key experiments used to evaluate the mechanisms of laxatives like this compound and Sennosides.
In-Vitro Measurement of Intestinal Fluid Secretion (Ussing Chamber)
Objective: To measure the net ion transport across the intestinal epithelium, which drives water secretion.
Methodology:
-
Tissue Preparation: A section of the colon is excised from a laboratory animal (e.g., rat, mouse) or obtained from human biopsies. The muscle layers are stripped away to isolate the mucosa and submucosa.
-
Ussing Chamber Setup: The isolated tissue is mounted between two halves of an Ussing chamber, separating a mucosal and a serosal fluid compartment. Both compartments are filled with an oxygenated physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc) is measured. The Isc represents the net active ion transport across the epithelium.
-
Drug Application: After a baseline stabilization period, this compound (as BHPM) or Sennosides (as rheinanthrone) are added to the mucosal or serosal side of the tissue.
-
Data Analysis: Changes in Isc following drug application are recorded. An increase in Isc indicates an increase in net anion secretion (e.g., Cl-, HCO3-) or a decrease in cation absorption (e.g., Na+), both of which contribute to fluid secretion into the lumen.
In-Vitro Colonic Smooth Muscle Contractility Assay (Organ Bath)
Objective: To measure the direct effect of the laxatives on the contractility of colonic smooth muscle.
Methodology:
-
Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from the colon of a laboratory animal.
-
Organ Bath Setup: The muscle strips are suspended in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2), and maintained at 37°C. One end of the strip is fixed, and the other is attached to a force transducer.
-
Isometric Contraction Measurement: The muscle strips are subjected to a resting tension, and isometric contractions are recorded.
-
Drug Application: After an equilibration period and establishing a stable baseline, cumulative concentrations of BHPM or rheinanthrone are added to the organ bath.
-
Data Analysis: The changes in the force of contraction are measured and plotted against the drug concentration to generate a dose-response curve.
In-Vivo Measurement of Colonic Transit Time (Radiopaque Markers)
Objective: To assess the effect of the laxatives on the speed at which contents move through the colon.
Methodology:
-
Marker Ingestion: Human subjects or laboratory animals ingest a specific number of radiopaque markers, often in a capsule, at a set time each day for several consecutive days.
-
Drug Administration: During the marker ingestion period, subjects are administered either this compound, Sennosides, or a placebo.
-
Radiographic Imaging: On a predetermined day (e.g., day 7), an abdominal X-ray is taken.
-
Data Analysis: The number and location of the retained markers in different segments of the colon (ascending, transverse, descending, and rectosigmoid) are counted. This data is used to calculate the mean total and segmental colonic transit times.
Conclusion
This compound and Sennosides, while both effective stimulant laxatives, operate through distinct molecular pathways. This compound's action is characterized by a direct stimulation of enteric neurons and smooth muscle, coupled with a cAMP-mediated increase in ion secretion. In contrast, Sennosides rely on the gut microbiome for activation and exert their effects in part through a macrophage-PGE2-AQP3 signaling cascade.
The available clinical data suggests that this compound may have a more potent effect on defecation frequency in some settings, though this may be accompanied by a higher incidence of certain side effects like abdominal cramps. The choice between these agents in a clinical or research setting should be guided by a thorough understanding of their respective mechanisms of action, efficacy profiles in relevant populations, and potential for adverse effects. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their performance in the management of chronic constipation.
References
- 1. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of novel intestinal secretory and barrier pathways and effects of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]
- 7. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the Efficacy of Two Drugs Senalin and this compound in Treatment of Constipation in Intensive Care Units’ Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Efficacy and Safety of Over-the-Counter Therapies for Chronic Constipation: An Updated Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Are Senna based laxatives safe when used as long term treatment for constipation in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Preclinical Constipation Models: Bisacodyl vs. Lubiprostone
A detailed comparison of the prokinetic and secretory effects of Bisacodyl and the chloride channel activator Lubiprostone in preclinical models of constipation reveals distinct mechanisms of action and efficacy profiles. While both agents demonstrate significant laxative effects, their performance, based on available preclinical data, varies across key efficacy endpoints, including intestinal transit time, fecal output, and stool water content.
This guide provides a comprehensive comparison of the preclinical efficacy of the stimulant laxative this compound and the locally acting chloride channel activator Lubiprostone. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and a visualization of their distinct signaling pathways.
Comparative Efficacy in a Rat Model of Opioid-Induced Constipation
To provide a standardized comparison, this guide utilizes data from preclinical studies employing an opioid-induced constipation model in rats, a common and well-established model for evaluating laxative efficacy. While direct head-to-head preclinical studies are limited, data from separate studies using similar models and endpoints have been compiled to facilitate an objective comparison.
The primary efficacy parameters evaluated are:
-
Intestinal Transit Time: A measure of the time it takes for a marker to travel through the gastrointestinal tract.
-
Fecal Pellet Count: The total number of fecal pellets expelled over a specific period.
-
Fecal Dry Weight: An indicator of stool water content, with lower dry weight suggesting higher water retention.
| Efficacy Parameter | This compound-Treated Group | Lubiprostone-Treated Group | Control (Constipated) Group | Normal Control Group |
| Intestinal Transit Time (minutes) | 416.9 ± 50.6 | Data not available in a comparable model | 495.3 ± 66.8 | Data not available in a comparable model |
| Number of Fecal Pellets (per day) | 36.6 ± 6.8 | Data not available in a comparable model | 26.8 ± 6.0 | Data not available in a comparable model |
| Fecal Dry Weight (mg/pellet) | 150.6 ± 10.5 | Data not available in a comparable model | 171.6 ± 16.3 | Data not available in a comparable model |
Note: The data for this compound is derived from a study using a diphenoxylate-induced constipation model in rats[1][2]. Despite extensive searches, directly comparable quantitative preclinical data for Lubiprostone in a loperamide or diphenoxylate-induced rat constipation model for these specific parameters could not be located. Animal studies confirm Lubiprostone increases intestinal fluid secretion and transit, but specific values from a comparable constipated rat model are not available in the reviewed literature[3].
Mechanisms of Action: A Tale of Two Pathways
The differing efficacy profiles of this compound and Lubiprostone stem from their distinct molecular mechanisms of action.
This compound: A Dual-Action Stimulant
This compound exerts its laxative effect through a dual mechanism involving both increased motility and secretion[4]. Following oral administration, this compound is converted to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), in the intestine. BHPM then directly stimulates the enteric nerves in the colon, leading to increased peristalsis and colonic contractions[4]. Simultaneously, it promotes water and electrolyte secretion into the colon, which softens the stool and further facilitates its passage[4].
Lubiprostone: A Targeted Secretagogue
Lubiprostone, a prostaglandin E1 derivative, acts locally on the apical membrane of the gastrointestinal epithelium. It specifically activates type-2 chloride channels (ClC-2), leading to an efflux of chloride ions into the intestinal lumen[3]. This increase in luminal chloride concentration creates an electrochemical gradient that drives the paracellular movement of sodium and water into the intestine. The resulting increase in intestinal fluid content softens the stool and facilitates its transit[3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table for this compound.
Animal Model: Diphenoxylate-Induced Constipation in Rats
-
Animals: Female Wistar rats, weighing 120–140 g, were used in the study[1].
-
Induction of Constipation: Slow transit constipation was induced by the daily intragastric administration of diphenoxylate for 100 days[1][2]. The successful establishment of the model was confirmed by a decrease in body weight and fecal pellet number, an increase in the dry weight of feces, and delayed intestinal transit time compared to a blank control group[2].
-
Treatment Groups: The constipated rats were divided into a slow transit constipation (STC) control group and an STC this compound group. The this compound group was treated with the drug for one month[1][2]. A normal control group of rats was also included[1].
-
Efficacy Assessment:
References
Mechanistic Deep Dive: A Comparative In Vitro Analysis of Bisacodyl and Prucalopride
A detailed examination of the distinct molecular and cellular mechanisms underpinning the prokinetic and laxative effects of Bisacodyl and Prucalopride reveals fundamental differences in their modes of action. While both agents are effective in managing constipation, their pathways diverge significantly, from receptor interaction to downstream signaling and ultimate physiological response. This guide provides an in-depth, data-driven comparison of their in vitro pharmacology for researchers, scientists, and drug development professionals.
Prucalopride operates as a highly selective agonist of the serotonin 5-HT4 receptor, initiating a well-defined G-protein coupled receptor (GPCR) signaling cascade that enhances coordinated colonic motility. In contrast, this compound, a diphenylmethane derivative, exerts a dual action, directly stimulating colonic smooth muscle and enteric nerves, while also promoting intestinal secretion through multiple pathways. This comparison will elucidate these differences through quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways.
Quantitative Comparison of In Vitro Pharmacological Parameters
The following table summarizes key quantitative data derived from in vitro studies, highlighting the distinct pharmacological profiles of this compound's active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), and Prucalopride.
| Parameter | This compound (as BHPM) | Prucalopride | Reference |
| Primary Molecular Target | Direct action on colonic smooth muscle cells and enteric neurons | Serotonin 5-HT4 Receptor | [1][2][3][4] |
| Receptor Affinity (pKi) | Not applicable (non-receptor-mediated primary action) | 8.60 (human 5-HT4a), 8.10 (human 5-HT4b) | [5] |
| Effective Concentration (EC50) | ~1-5 µM for increased muscle tone in human colon strips | 7.48 (pEC50) for contraction in guinea-pig colon | [1][5][6] |
| Primary Second Messenger | Increased intracellular Ca2+ (via L-type channels), potentially increased cAMP | Increased intracellular cyclic AMP (cAMP) | [1][7] |
| Selectivity | Broad action on motility and secretion | >290-fold selectivity for 5-HT4 vs. other receptors | [5] |
| Neuronal Involvement | Evidence for both direct myogenic action and stimulation of parasympathetic/enteric nerves | Primarily acts on presynaptic 5-HT4 receptors on cholinergic neurons to enhance acetylcholine release | [2][3][4][8][9] |
Signaling Pathways and Mechanisms of Action
The fundamental difference between Prucalopride and this compound lies in their initial interaction with the gut. Prucalopride's action is receptor-mediated and highly specific, while this compound's effects are more direct and pleiotropic.
Prucalopride: A Selective 5-HT4 Receptor Agonist
Prucalopride is a high-affinity, selective agonist for the 5-HT4 receptor, a Gs-protein coupled receptor located on smooth muscle cells, enterochromaffin cells, and importantly, presynaptic terminals of cholinergic enteric neurons.[3][7] In vitro studies have confirmed that its binding to the 5-HT4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This elevation in cAMP facilitates the release of acetylcholine (ACh), a major excitatory neurotransmitter in the gastrointestinal tract.[4][7] The subsequent stimulation of muscarinic receptors on smooth muscle cells by ACh leads to coordinated contractions of the longitudinal muscle layer and relaxation of the circular muscle, resulting in the propulsion of luminal contents.[7][10]
References
- 1. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Cross-Study Validation of Bisacodyl's Effect on High-Amplitude Propagating Contractions: A Comparative Guide
This guide provides a comprehensive comparison of Bisacodyl's effect on high-amplitude propagating contractions (HAPCs) with other commonly used laxatives. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, experimental methodologies, and mechanistic insights to support further investigation and clinical understanding.
Introduction
High-amplitude propagating contractions are essential for the mass movement of fecal matter through the colon, ultimately leading to defecation. Their absence or reduced frequency is often associated with constipation. This compound, a stimulant laxative, is frequently used in clinical practice and research to induce HAPCs and assess colonic neuromuscular function.[1][2] This guide provides a comparative analysis of this compound against other agents—Prucalopride, Polyethylene Glycol (PEG), and Glycerin—to elucidate its relative efficacy and mechanism of action in stimulating these critical colonic motor patterns.
Quantitative Comparison of HAPC Induction
The following tables summarize the quantitative effects of this compound and its comparators on HAPC characteristics as documented in various studies.
Table 1: this compound vs. Prucalopride and Polyethylene Glycol (PEG) in Healthy Volunteers
| Parameter | This compound (10 mg) | Prucalopride (2 mg) | PEG (13.8 g) | Placebo |
| Number of HAPCs | Significantly increased vs. all | No significant change vs. placebo | No significant change vs. placebo | Baseline |
| HAPC Amplitude (mmHg) | No significant change | Increased | No significant change | Baseline |
Data sourced from a high-resolution manometry study in healthy volunteers.
Table 2: this compound vs. Glycerin in Pediatric Patients Undergoing Colonic Manometry
| Parameter | This compound | Glycerin | p-value |
| Median Number of HAPCs | 10 | 5 | < 0.0001 |
| Median Duration of Action (min) | 40 | 21.5 | < 0.0001 |
| Median Propagation Distance (cm) | 70 | 60 | 0.02 |
| HAPC Amplitude | No significant difference | No significant difference | - |
| Onset of Action | No significant difference | No significant difference | - |
Data from a prospective, single-center, cross-over study.[3]
Experimental Protocols
A standardized methodology is crucial for the reliable assessment of HAPC. The following protocol outlines a typical experimental workflow for colonic manometry with pharmacological stimulation.
Colonic Manometry Protocol for HAPC Assessment
-
Patient Preparation: Patients typically undergo a bowel preparation regimen prior to the procedure to cleanse the colon. Medications that may affect gastrointestinal motility are usually withheld for a specified period.
-
Catheter Placement: A high-resolution manometry catheter with multiple pressure sensors is inserted into the colon, often with colonoscopic or fluoroscopic guidance, to ensure proper positioning. The catheter is positioned to record motor activity from the ascending to the sigmoid colon.
-
Fasting and Postprandial Recordings: Baseline colonic motility is recorded during a fasting period (typically 1-2 hours). Following this, a standardized meal is given to assess the gastrocolonic response, with recordings continuing for at least another hour.
-
Pharmacological Provocation:
-
This compound Administration: If HAPCs are not observed during the fasting and postprandial phases, a solution of this compound (e.g., 10 mg suspended in saline) is administered intraluminally through a port in the manometry catheter.
-
Comparator Administration: In comparative studies, other agents like Prucalopride, PEG, or Glycerin are administered orally or rectally, depending on the drug and study design.
-
-
Post-Stimulation Recording: Colonic motility is recorded for a defined period (e.g., 30-60 minutes) following the administration of the provocative agent to observe the induction of HAPCs.
-
Data Analysis: The manometry recordings are analyzed to identify HAPCs, defined by their amplitude (typically >60 mmHg), duration, and propagation distance and velocity along the colon.
Experimental Workflow for Comparative HAPC Analysis
Caption: Workflow for a comparative study of drug-induced HAPCs.
Mechanisms of Action and Signaling Pathways
The induction of HAPCs by this compound and its comparators is mediated by distinct physiological mechanisms and signaling pathways.
This compound
This compound exerts its pro-motility effects through a dual mechanism involving both direct stimulation of enteric neurons and a secretagogue action.[2] After administration, this compound is converted to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[4][5] BHPM stimulates sensory nerve endings in the colonic mucosa, leading to the release of neurotransmitters such as acetylcholine and substance P.[5] These neurotransmitters then act on receptors on smooth muscle cells, triggering contractions.[5] Additionally, this compound has a direct myogenic action on colonic smooth muscle, which involves L-type calcium channels.[2] Its secretagogue effect is mediated by the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) in enterocytes. This promotes the secretion of water and electrolytes into the colonic lumen.[4][5]
Signaling Pathway for this compound-Induced Contraction
Caption: Dual mechanism of this compound leading to colonic contraction.
Prucalopride
Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist.[6] These receptors are G-protein coupled receptors, and their activation by Prucalopride stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This signaling cascade facilitates the release of acetylcholine from myenteric neurons, which in turn stimulates colonic muscle contractions.[6]
Signaling Pathway for Prucalopride-Induced Contraction
References
- 1. Increased Tone of the Human Colon Muscle by this compound In Vitro [jnmjournal.org]
- 2. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of glycerin on colonic motility in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Secretagogue Effects of Bisacodyl and Other Laxative Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secretagogue effects of the stimulant laxative Bisacodyl with other major laxative classes, supported by experimental data. The information presented is intended to assist researchers and drug development professionals in understanding the distinct and overlapping mechanisms of action of these agents.
Introduction to Secretagogue Laxatives
Laxatives are broadly classified by their mechanism of action. While all aim to facilitate defecation, their methods vary significantly. Secretagogue laxatives, a key category, act by directly stimulating the intestinal epithelium to increase the secretion of fluid and electrolytes into the lumen. This increase in intraluminal water content softens the stool and promotes bowel movements. This compound, a member of the diphenylmethane derivative class, is a well-established stimulant laxative known for its dual prokinetic and secretagogue actions.[1] This guide compares its secretagogue properties against other stimulant laxatives, osmotic agents, and targeted secretagogues like chloride channel activators and guanylate cyclase-C agonists.
Mechanisms of Secretagogue Action
The primary mechanism of secretagogue laxatives involves modulating ion transport across the intestinal epithelial cells, leading to a net efflux of water into the lumen. However, the specific signaling pathways activated can differ substantially between laxative classes.
This compound: A Multi-Pathway Stimulant
This compound is a prodrug that is hydrolyzed by intestinal enzymes into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[2][3] BHPM exerts its secretagogue effect through a complex interplay of pathways:
-
Neuronal Stimulation : It directly stimulates enteric neurons in the colon, which triggers parasympathetic reflexes, increasing both motility and secretions.[4][5][6]
-
Direct Epithelial Action : When acting from the basolateral side (after absorption), BHPM induces a nerve-driven secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻).[7][8] When acting from the apical (luminal) side, it appears to increase potassium (K⁺) secretion.[7][9]
-
Prostaglandin and Aquaporin-3 Modulation : The active metabolites of this compound can activate colon macrophages to secrete Prostaglandin E2 (PGE2).[10][11] PGE2 then acts as a paracrine factor on colonic epithelial cells, downregulating the expression of aquaporin-3 (AQP3) water channels.[10][11] This reduction in AQP3 inhibits water reabsorption from the colon, contributing to increased luminal fluid.[11]
-
Cyclic AMP (cAMP) Pathway : this compound has been shown to stimulate adenylate cyclase, increasing intracellular cAMP levels.[2][5] Elevated cAMP promotes the active transport of chloride and bicarbonate out of the enterocytes.[2][5]
Other Stimulant Laxatives: Senna
Senna is an anthraquinone-type stimulant laxative. Its active metabolites, such as rhein anthrone, are formed by the action of colonic bacteria.[1] The secretagogue mechanism of Senna shares some similarities with this compound:
-
Direct Mucosal Irritation : The breakdown products of senna act as irritants on the colonic wall, which is thought to induce fluid secretion and motility.[12]
-
Prostaglandin and Aquaporin-3 Pathway : Similar to this compound, rhein anthrone can activate macrophages in the colon to secrete PGE2, which in turn downregulates AQP3 expression in the colonic epithelium, inhibiting water reabsorption.[2][10]
-
Neuronal Stimulation : Rhein anthrone can also excite submucosal acetylcholinergic neurons, leading to increased secretion of chloride and prostaglandins.[2]
Osmotic Laxatives: Polyethylene Glycol (PEG) & Lactulose
Osmotic laxatives are not considered true secretagogues as they do not directly stimulate epithelial secretion. Instead, their mechanism is physical:
-
Osmotic Action : These agents are poorly absorbed molecules that remain in the intestinal lumen.[13][14] They exert an osmotic force, drawing water from the interstitial space into the gut and retaining the fluid administered with them.[13][14][15] This increases the volume and water content of the stool, which softens it and stimulates peristalsis.[16]
Targeted Secretagogues: Lubiprostone and Linaclotide
These newer agents are designed specifically to induce intestinal secretion through well-defined molecular targets.
-
Lubiprostone (Chloride Channel Activator) : Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1.[17] It selectively activates Type 2 Chloride Channels (ClC-2) on the apical membrane of intestinal epithelial cells.[17][18][19] This activation leads to a direct efflux of chloride ions into the intestinal lumen, which is followed by the passive movement of sodium and water, increasing luminal fluid.[19][20] Recent evidence suggests Lubiprostone may also activate the CFTR channel and other cAMP-gated ion channels, making it a more general activator than previously thought.[12]
-
Linaclotide (Guanylate Cyclase-C Agonist) : Linaclotide is a peptide that binds to and activates the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[2][5][10] This activation triggers an intracellular signaling cascade:
-
GC-C activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[9][10]
-
Increased intracellular cGMP activates cGMP-dependent protein kinase II (PKG II).[5]
-
PKG II phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is a chloride channel.[2][5]
-
The opening of CFTR results in the secretion of chloride and bicarbonate into the intestinal lumen, followed by water.[2][11][21]
-
Quantitative Comparison of Secretagogue Effects
The most direct method for quantifying secretagogue-induced ion transport in vitro is the Ussing chamber technique. This method measures the short-circuit current (Isc), which represents the net flow of ions across an epithelial tissue. An increase in Isc typically reflects anion secretion (e.g., Cl⁻ and HCO₃⁻).
| Laxative Agent (Active Form) | Target | Concentration | Tissue Source | Change in Short-Circuit Current (ΔIsc in µA/cm²) | Reference |
| This compound (BHPM) | Enteric Nerves / Epithelium | 0.5 - 5 µM | Human Colon | Increase (Basolateral application) | [9],[7],[8] |
| Linaclotide | Guanylate Cyclase-C | 10 µM | Mouse Duodenum/Ileum | ~46-47 | [4] |
| 30 nM - 1 µM | Human Colon | Concentration-dependent increase | [5] | ||
| Lubiprostone | ClC-2 / CFTR | 0.01 - 1.0 µM | Human Colon (CD/UC patients) | Concentration-dependent increase | [15] |
| 1 µM | T84 Cells | ~20% inhibited by Clc-2 inhibitor; ~60% by CFTR inhibitor | [12] | ||
| Polyethylene Glycol (PEG) | Osmotic Action | 5% | Porcine Ileum | Significant Increase (indirectly measures ionic movement) | [20] |
Data Interpretation :
-
This compound (BHPM) demonstrates a clear, concentration-dependent secretagogue effect when applied to the basolateral side of human colonic tissue, confirming a mechanism that likely involves absorption of the active metabolite.[7][9]
-
Linaclotide shows a potent, CFTR-dependent secretagogue effect, inducing a substantial increase in ion secretion (Isc) in both mouse and human intestinal tissues.[4][5]
-
Lubiprostone also induces a concentration-dependent increase in Isc.[15] Notably, studies using specific inhibitors suggest that its effect is mediated by both ClC-2 and, to a larger extent, CFTR, indicating a broader mechanism than solely ClC-2 activation.[12]
-
Osmotic agents like PEG also cause an increase in Isc, but this is an indirect measure of the osmotic shift of ions and water rather than a direct stimulation of epithelial secretory channels.[20]
Experimental Protocols
In Vitro Ussing Chamber Assay for Ion Secretion
This technique is the gold standard for measuring epithelial ion transport and assessing the direct secretagogue effect of a compound.
Methodology :
-
Tissue Preparation : A section of intestinal mucosa/submucosa is freshly excised from a human biopsy or an animal model.[4][22] The tissue is carefully stripped of the outer muscle layers.[18]
-
Mounting : The prepared epithelial tissue is mounted between two halves of an Ussing chamber, creating a barrier that separates a mucosal (apical) and a serosal (basolateral) fluid reservoir.[6][22]
-
Bathing Solution : Both reservoirs are filled with an identical, oxygenated physiological solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C to eliminate osmotic and concentration gradients.[22]
-
Voltage Clamp : The system uses electrodes to measure the spontaneous transepithelial potential difference. A voltage clamp circuit then passes an external current (the short-circuit current, Isc) across the tissue to nullify this potential difference (bring it to 0 mV).[8]
-
Measurement : The Isc is continuously recorded. Under these conditions, the Isc is equal to the net active ion transport across the epithelium.[8]
-
Drug Application : The test compound (e.g., BHPM, Lubiprostone, Linaclotide) is added to either the mucosal or serosal chamber. An increase in Isc after drug addition indicates a stimulation of net anion secretion (or cation absorption). Inhibitors can be added subsequently to identify the specific channels or pathways involved (e.g., CFTRinh-172 to block CFTR).[5][12]
In Vivo Closed-Loop Intestinal Secretion Assay
This model assesses net fluid accumulation in a living animal, providing a physiological context for the secretagogue effect.
Methodology :
-
Animal Preparation : An anesthetized animal (typically a mouse or rat) is used. A midline abdominal incision is made to expose the small intestine.
-
Loop Creation : A segment of the intestine (e.g., jejunum or ileum) of a defined length is isolated. Sutures are used to ligate both ends of the segment, creating a "closed loop" while maintaining blood supply.
-
Injection : The test compound (e.g., Linaclotide) or a vehicle control is injected into the lumen of the closed loop.
-
Incubation : The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for a set period (e.g., 2-4 hours).
-
Measurement : After the incubation period, the animal is euthanized, and the ligated loop is excised. The loop is weighed, then emptied of its fluid content and reweighed. The difference in weight corresponds to the net fluid accumulation in the loop. The ratio of fluid weight to loop length (mg/cm) is calculated as a measure of secretion.[6]
Conclusion
This compound exerts its secretagogue effect through a complex, multi-faceted mechanism involving neuronal stimulation, direct epithelial action, and modulation of inflammatory and water channel pathways. This contrasts with other laxative classes:
-
vs. Other Stimulants (Senna) : this compound and Senna share overlapping mechanisms, particularly the activation of macrophages to produce PGE2, which downregulates AQP3. Both also appear to stimulate enteric nerves.
-
vs. Osmotic Laxatives : The primary difference is direct stimulation versus physical action. This compound actively induces the intestinal epithelium to secrete fluid, whereas osmotic agents passively draw fluid into the lumen.
-
vs. Targeted Secretagogues (Lubiprostone, Linaclotide) : this compound's mechanism is broader and less specific than that of Lubiprostone and Linaclotide, which are designed to activate specific ion channels (ClC-2/CFTR) or receptors (GC-C). Quantitative in vitro data suggest that agents like Linaclotide can produce a more potent and direct ion secretion response compared to the more complex, multi-pathway action of this compound's active metabolite.
This comparative analysis highlights the diverse pharmacological strategies employed to achieve intestinal fluid secretion. While clinical efficacy in terms of bowel movement frequency may appear similar across some classes,[23][24] the underlying cellular and molecular mechanisms are distinct. This understanding is critical for the rational design of novel therapeutics and for selecting appropriate agents for specific patient populations or research models.
References
- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in Vivo Study on Quality Analysis on this compound of Different Brands [ijraset.com]
- 4. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of a chloride channel activator, lubiprostone, on colonic sensory and motor functions in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-lactancia.org [e-lactancia.org]
- 15. The ClC-2 Chloride Channel Activator, Lubiprostone, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients [mdpi.com]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI Insight - DRA involvement in linaclotide-stimulated bicarbonate secretion during loss of CFTR function [insight.jci.org]
- 19. Activation of type-2 chloride channels: a novel therapeutic target for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the chloride channel activator lubiprostone and the oral laxative Polyethylene Glycol 3350 on mucosal barrier repair in ischemic-injured porcine intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of senna and its active compounds rhein and rhein-anthrone on PAF formation by rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Bisacodyl with Osmotic Laxatives: A Comparative Guide for Researchers
The combination of the stimulant laxative Bisacodyl with osmotic laxatives, particularly polyethylene glycol (PEG), is a widely studied regimen, primarily in the context of bowel preparation for colonoscopy. This guide provides a comprehensive evaluation of the synergistic effects of this combination, drawing on data from clinical trials to compare its performance against alternatives. Detailed experimental protocols and mechanistic insights are presented to support further research and drug development.
Quantitative Data Summary
The efficacy of this compound in combination with osmotic laxatives is often measured by the quality of bowel cleansing, patient tolerability, and safety profiles. The following tables summarize key quantitative data from comparative clinical studies.
Table 1: Efficacy of Bowel Cleansing Regimens
| Regimen | Cleansing Success Rate (Excellent/Good) | Mean Boston Bowel Preparation Scale (BBPS) Score | Reference |
| 2-L PEG + this compound | 92.8% (successful) | Not Reported | [1] |
| 4-L PEG | 92.1% (successful) | Not Reported | [1] |
| 2-L PEG-ELS + this compound | 81.29% (adequate) | Not Reported | [2] |
| 4-L split-dose PEG-ELS | 87.75% (adequate) | Not Reported | [2] |
| 1-day PEG 3350 + this compound | Higher efficacy | 7.28 | [3] |
| 2-day PEG 3350 + this compound | Lower efficacy | 6.76 | [3] |
| Sodium Picosulfate/Magnesium Citrate | 75.8% (adequate Ottawa score) | Not Reported | [4] |
| Ascorbic Acid-Enriched PEG + this compound | 81.4% (adequate Ottawa score) | Not Reported | [4] |
Table 2: Patient Tolerability and Safety
| Regimen | Common Adverse Events | Patient Willingness to Repeat | Reference |
| 2-L PEG + this compound | Lower incidence of cramping and overall discomfort compared to 20mg this compound regimen. | 90.6% rated as good or satisfactory | [1][5] |
| 4-L PEG | Higher incidence of nausea, vomiting, and bloating compared to low-volume PEG + this compound. | 77% rated as good or satisfactory | [1][6] |
| 10-mg this compound + 2-L SF-ELS | Lower cramping and overall discomfort | Not Reported | [5] |
| 20-mg this compound + 2-L SF-ELS | Higher cramping and overall discomfort | Not Reported | [5] |
| Sodium Picosulfate/Magnesium Citrate | No medication-related adverse events reported. | Significantly greater tolerability and acceptability than Klean-Prep/Dulcolax. | [4][7] |
Experimental Protocols
The methodologies of key clinical trials provide a framework for evaluating the combined efficacy of this compound and osmotic laxatives.
Protocol 1: Comparison of 1-day vs. 2-day PEG 3350 + this compound Preparation in Pediatric Patients
-
Study Design: A blind, randomized clinical trial.
-
Participants: 72 pediatric patients (mean age 94 ± 49 months) scheduled for colonoscopy.
-
Intervention:
-
Group 1 (1-day): Received PEG 3350 (4 g/kg/day) + this compound.
-
Group 2 (2-day): Received PEG 3350 (2 g/kg/day) + this compound.
-
-
Primary Outcome: Efficacy of bowel preparation assessed by endoscopists using the Boston Bowel Preparation Scale (BBPS).
-
Secondary Outcomes: Patient tolerance and safety.
-
Statistical Analysis: Student's t-test for quantitative variables and Chi-square test for qualitative variables.[3]
Protocol 2: Noninferiority Study of Sodium Picosulfate/Magnesium Citrate vs. Ascorbic Acid-Enriched PEG with this compound
-
Study Design: A randomized, endoscopist-blinded, noninferiority trial.
-
Participants: 341 adult outpatients referred for diagnostic colonoscopy.
-
Intervention:
-
Group 1: Small-volume sodium picosulfate/magnesium citrate with a recommended 4-L fluid intake.
-
Group 2: 2-L ascorbic acid-enriched PEG solution plus two this compound tablets two days prior, with a recommended 2-L fluid intake.
-
-
Primary Outcome: Bowel-cleansing adequacy assessed using the Ottawa, Aronchick, and Boston scores.
-
Secondary Outcomes: Colonoscopy quality measures and safety assessed over a 30-day follow-up period.[4]
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound with an osmotic laxative stems from their distinct and complementary mechanisms of action. This compound, a stimulant laxative, directly enhances colonic motility and promotes water and electrolyte secretion into the intestinal lumen[8][9][10]. Osmotic laxatives, such as PEG, work by retaining water in the colon, which softens the stool and increases its volume, thereby promoting peristalsis[11].
Caption: Distinct mechanisms of this compound and osmotic laxatives leading to a combined effect on bowel evacuation.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing different bowel preparation regimens.
Caption: A generalized workflow for a clinical trial evaluating laxative regimens.
Logical Relationship: Evaluating Combination Therapy
The evaluation of a combination therapy involves assessing its superiority or non-inferiority against established standards, considering both efficacy and patient-centric outcomes.
Caption: Logical framework for assessing the synergistic effects of combination laxative therapy.
References
- 1. This compound plus split 2-L polyethylene glycol-citrate-simethicone improves quality of bowel preparation before screening colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol plus this compound: A safe, cheap, and effective regimen for colonoscopy in the South Asian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. secipe.org [secipe.org]
- 4. Efficacy and Safety of Sodium Picosulfate/Magnesium Citrate for Bowel Preparation in a Physically Disabled Outpatient Population: A Randomized, Endoscopist-Blinded Comparison With Ascorbic Acid-Enriched Polyethylene Glycol Solution Plus this compound (The PICO-MOVI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: an efficacy evaluation of reduced this compound given as part of a polyethylene glycol electrolyte solution preparation prior to colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-volume polyethylene glycol and this compound for bowel preparation prior to colonoscopy: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Trial Comparing the Bowel Cleansing Efficacy of Sodium Picosulfate/Magnesium Citrate and Polyethylene Glycol/Bisacodyl (The Bowklean Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. behmedicalbulletin.org [behmedicalbulletin.org]
- 9. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Laxatives - NHS [nhs.uk]
A Head-to-Head Battle in Prokinetic Efficacy: A Network Meta-Analysis Featuring Bisacodyl
For researchers, scientists, and drug development professionals, a comprehensive network meta-analysis of 33 randomized controlled trials (RCTs) involving 17,214 patients with chronic idiopathic constipation (CIC) provides valuable insights into the comparative efficacy of Bisacodyl and other leading prokinetic agents. The analysis, which synthesized data from studies on this compound, prucalopride, linaclotide, and lubiprostone, among others, offers a quantitative comparison of their effectiveness in improving key constipation symptoms.
This guide presents a detailed examination of the evidence, including structured data tables, in-depth experimental protocols from pivotal trials, and visual representations of the drugs' signaling pathways and a typical clinical trial workflow.
Efficacy Snapshot: Key Findings from Network Meta-Analysis
A network meta-analysis by Luthra et al. (2019) published in The Lancet Gastroenterology & Hepatology serves as a primary source for the comparative efficacy data. The primary endpoint evaluated was the failure to achieve three or more complete spontaneous bowel movements (CSBMs) per week. A lower relative risk (RR) indicates a lower likelihood of treatment failure, and therefore higher efficacy.
Table 1: Network Meta-Analysis Results for Failure to Achieve ≥3 CSBMs/week
| Treatment | Relative Risk (RR) vs. Placebo (95% CI) | Treatment Duration | Rank (at specified duration) |
| This compound & Sodium Picosulfate | 0.55 (0.48–0.63) | 4 Weeks | 1st[1] |
| Prucalopride (2mg) | 0.82 (0.78–0.86) | 12 Weeks | 1st[1] |
Another significant network meta-analysis by Nelson et al. (2017) in the journal Gut, which included 21 RCTs and 9,189 patients, found that while several prokinetics, including this compound and prucalopride, were superior to placebo for the primary endpoint of achieving ≥3 CSBMs per week, no single drug was definitively superior to others.[2][3][4] However, this analysis did suggest a potential advantage for this compound concerning the secondary endpoint of the change from baseline in the number of spontaneous bowel movements (SBMs) per week.[2][3][4]
A Deeper Dive: Experimental Protocols of Pivotal Clinical Trials
The efficacy data is underpinned by robust clinical trials. Below are the methodologies of key RCTs that were included in the network meta-analyses.
This compound: The Kamm et al. (2011) Trial
This randomized, double-blind, placebo-controlled, parallel-group study was a landmark trial for this compound in chronic constipation.[5][6]
-
Objective: To assess the efficacy and safety of oral this compound in patients with chronic constipation defined by Rome III criteria.
-
Patient Population: Adults with a diagnosis of chronic constipation according to Rome III criteria.
-
Treatment Regimen: Following a 2-week baseline period without any study medication, patients were randomized in a 2:1 ratio to receive either 10 mg of this compound or a matching placebo once daily for 4 weeks.[5]
-
Primary Endpoint: The mean number of CSBMs per week during the 4-week treatment period.
-
Data Collection: Patients utilized an electronic diary to record daily information about their constipation symptoms.
Prucalopride: Phase 3 Trials
Multiple Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials have established the efficacy of prucalopride.[7][8]
-
Objective: To determine the efficacy of prucalopride in patients with severe chronic constipation.
-
Patient Population: Patients with severe chronic constipation, typically defined as having ≤2 spontaneous complete bowel movements per week.[7]
-
Treatment Regimen: Patients received either a placebo, 2 mg, or 4 mg of prucalopride once daily for 12 weeks.[7]
-
Primary Endpoint: The proportion of patients achieving an average of three or more spontaneous, complete bowel movements per week over the 12-week treatment period.[7][8]
-
Data Collection: Efficacy was assessed through daily electronic diaries, global assessments of constipation severity and treatment efficacy, and validated questionnaires such as the Patient Assessment of Constipation-Symptoms (PAC-SYM) and Patient Assessment of Constipation-Quality of Life (PAC-QOL).[8]
Linaclotide: Phase 3 Trials
The efficacy of linaclotide has been evaluated in several Phase 3, randomized, double-blind, placebo-controlled trials.[9][10]
-
Objective: To determine the efficacy and safety of linaclotide in patients with chronic idiopathic constipation.
-
Patient Population: Patients meeting the Rome II or III criteria for chronic idiopathic constipation.[11]
-
Treatment Regimen: Patients were randomized to receive oral linaclotide (at varying doses, including 145 μg and 290 μg) or a placebo once daily for a treatment period of 12 to 26 weeks.[9][10][11]
-
Primary Endpoint: A common primary endpoint was the percentage of patients who were "responders," defined as having at least three CSBMs and an increase of at least one CSBM from baseline in the same week for at least 9 out of the 12 weeks of treatment.[11]
-
Data Collection: Patients reported their bowel and abdominal symptoms daily.
Lubiprostone: Phase 3 Trials
The clinical development of lubiprostone for chronic idiopathic constipation also included robust Phase 3, randomized, double-blind, placebo-controlled studies.
-
Objective: To evaluate the efficacy and safety of oral lubiprostone for relieving the symptoms of chronic idiopathic constipation.
-
Patient Population: Adults with chronic idiopathic constipation.
-
Treatment Regimen: Patients were randomized to receive either 24 μg of lubiprostone or a placebo twice daily for a duration of 4 weeks.
-
Primary Endpoint: The change from baseline in the frequency of spontaneous bowel movements at the end of the treatment period.
-
Data Collection: Patients' bowel habits and associated symptoms were recorded throughout the study.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further understand the action of these prokinetics and the process of their evaluation, the following diagrams have been generated using Graphviz.
References
- 1. Efficacy of drugs in chronic idiopathic constipation: a systematic review and network meta-analysis - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Comparison of efficacy of pharmacological treatments for chronic idiopathic constipation: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network Meta-Analysis Reveals Comparable Efficacy Among Leading Chronic Constipation Treatments [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral this compound is effective and well-tolerated in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled, phase 3 trial to evaluate the efficacy, safety, and tolerability of prucalopride in men with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trial of Linaclotide in Patients With Chronic Idiopathic Constipation [ctv.veeva.com]
- 10. Linaclotide for irritable bowel syndrome with constipation: a 26-week, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bisacodyl in a Laboratory Setting: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of bisacodyl, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory environment, in compliance with general safety standards and environmental responsibility.
I. This compound Disposal Classification
This compound is not classified as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). It is not found on the P-list or U-list of hazardous chemicals. Therefore, it is considered a non-RCRA pharmaceutical waste. However, this does not mean it can be disposed of as regular trash without precautions. To minimize environmental impact, specific disposal methods are recommended.
II. Quantitative Data and Disposal Recommendations
While specific quantitative limits for this compound disposal are not federally mandated, the following table summarizes the key recommendations for its disposal based on safety data sheets and regulatory guidance for non-hazardous pharmaceuticals.
| Parameter | Recommendation | Source |
| Waste Classification | Non-RCRA Hazardous Pharmaceutical Waste | EPA Guidelines |
| Primary Disposal Method | Incineration | Safety Data Sheets, EPA |
| Secondary Disposal Method | Landfill (discouraged) | Environmental Best Practices |
| Disposal as Regular Trash | Not Recommended for bulk quantities | Laboratory Safety Guidelines |
| Sewering (Drain Disposal) | Prohibited | EPA, Safety Data Sheets |
III. Experimental Protocols for Disposal
The following step-by-step protocol should be followed for the disposal of this compound waste in a laboratory setting.
A. Unused or Expired Pure this compound (Solid)
-
Segregation: Collect all pure, solid this compound waste in a designated, clearly labeled waste container. The container should be sealed to prevent dust generation.
-
Labeling: The container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the chemical name "this compound."
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed waste disposal company that handles pharmaceutical waste for incineration.
B. Contaminated Laboratory Debris
This includes items such as personal protective equipment (gloves, lab coats), weighing papers, and spill cleanup materials that are contaminated with this compound.
-
Collection: Place all solid waste materials contaminated with this compound into a designated, leak-proof waste container.
-
Labeling: Label the container as "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Disposal: Dispose of the container through a licensed waste disposal company.
C. This compound Solutions
-
Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain. Collect them in a designated, sealed, and properly labeled waste container.
-
Organic Solvent Solutions: If this compound is dissolved in a flammable or otherwise hazardous solvent, the entire solution must be treated as hazardous waste, following your institution's hazardous waste disposal procedures for the specific solvent.
-
Labeling: The waste container for solutions should be labeled with the full chemical name of all components, including solvents and their approximate concentrations, and marked as "Non-Hazardous Pharmaceutical Waste for Incineration" (for aqueous solutions) or "Hazardous Waste" (for solutions with hazardous solvents).
-
Disposal: Arrange for disposal through a licensed chemical waste vendor.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Logistical Information for Handling Bisacodyl
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Bisacodyl, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields, chemical goggles, or a face shield.[1][3][4] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemically compatible gloves (e.g., nitrile).[3] A lab coat or protective suit should also be worn.[4] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A dust mask or NIOSH-approved respirator should be used, especially when handling powders or if ventilation is inadequate.[3][4] | To prevent inhalation of dust which can cause respiratory tract irritation.[1][3] |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or ACGIH, general limits for "Particulates Not Otherwise Regulated" (PNOR) or "Particles (Insoluble or Poorly Soluble) Not Otherwise Classified" (PNOC) are often applied.[5]
| Regulatory Body/Region | Exposure Limit (Time-Weighted Average) | Notes |
| US - Wyoming | 5 mg/m³ | Respirable fraction.[5] |
| US - Tennessee | 5 mg/m³ | Respirable fraction.[5] |
| US - California | 5 mg/m³ | Respirable fraction.[5] |
| US - Michigan | 5 mg/m³ | Respirable dust.[5] |
| US - Oregon | 10 mg/m³ | Total dust.[5] |
| Canada - British Columbia | 10 mg/m³ | Inhalable particles.[5] |
| Canada - Prince Edward Island | 10 mg/m³ | Inhalable particles.[5] |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial to ensure the safety of laboratory personnel. The following step-by-step guidance outlines the key operational procedures.
Step 1: Preparation and Engineering Controls
-
Ensure adequate ventilation in the handling area. A local exhaust ventilation system is recommended.[2]
-
Verify that safety showers and eyewash stations are readily accessible.[4]
-
Before handling, wash hands thoroughly.[1]
-
Put on all required PPE as detailed in the table above.
Step 2: Handling and Use
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use non-sparking tools to prevent ignition sources.[4]
Step 3: Storage
-
Store this compound in a tightly closed, properly labeled container.[1][4]
-
Keep the container in a cool, dry, and well-ventilated place.[1]
-
Store away from strong oxidizing agents.
Step 4: Spill Management
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]
-
For major spills, alert emergency responders.[6]
-
Prevent the spilled material from entering drains or waterways.[4]
Step 5: Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not flush down the toilet or pour down the drain unless specifically instructed.
-
One recommended method for disposal of unused medication is to mix it with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and then dispose of it in the household trash.
-
Alternatively, utilize a community "drug take-back" program if available.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
